molecular formula C22H24BrFN4O2 B15582069 Vandetanib-d6

Vandetanib-d6

货号: B15582069
分子量: 481.4 g/mol
InChI 键: UHTHHESEBZOYNR-WFGJKAKNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vandetanib-d6 is a useful research compound. Its molecular formula is C22H24BrFN4O2 and its molecular weight is 481.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-(trideuteriomethoxy)-7-[[1-(trideuteriomethyl)piperidin-4-yl]methoxy]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTHHESEBZOYNR-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Vandetanib-d6 in Preclinical Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the critical application of Vandetanib-d6 in the research and development of its parent compound, Vandetanib (B581). Primarily, this compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Vandetanib in biological matrices. This role is indispensable for robust pharmacokinetic (PK) and bioanalytical studies, ensuring the reliability of data that underpins regulatory submissions and clinical trial design. While this document focuses on this compound, the principles and methodologies are often directly applicable to other deuterated analogs like Vandetanib-d4, which is also used for the same purpose.

Core Application: An Internal Standard for Quantitative Bioanalysis

In quantitative analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to correct for variability during sample preparation and analysis. This compound, being structurally identical to Vandetanib except for the presence of six deuterium (B1214612) atoms, co-elutes with Vandetanib during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. This near-identical physicochemical behavior allows it to effectively normalize for any loss of analyte during extraction, as well as for variations in instrument response, a phenomenon known as the matrix effect. The use of a SIL-IS like this compound is considered the gold standard in bioanalytical method development.

Vandetanib: Mechanism of Action

Vandetanib is a potent, orally active inhibitor of multiple receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis.[1][2][3] Its primary targets are the Vascular Endothelial Growth Factor Receptor (VEGFR), the Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[2][3][4] By inhibiting these kinases, Vandetanib disrupts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are pivotal for cancer cell proliferation, survival, and the formation of new blood vessels that supply tumors.[1][2]

Signaling Pathways Targeted by Vandetanib

Vandetanib_Signaling_Pathways cluster_membrane Cell Membrane cluster_vandetanib cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR EGFR->PI3K RAS RAS EGFR->RAS RET RET RET->PI3K RET->RAS Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.

Quantitative Data

The following tables summarize key quantitative data related to Vandetanib's inhibitory activity and the analytical parameters for its quantification using a deuterated internal standard.

Table 1: Inhibitory Potency of Vandetanib

Target Kinase IC50 (nM)
VEGFR-2 (KDR) 40[4]
VEGFR-3 (FLT4) 110[4]
EGFR (HER1) 500[4]

| RET | 130[4] |

Table 2: Bioanalytical Method Parameters for Vandetanib Quantification Method using Vandetanib-d4 as an internal standard, principles are applicable to this compound.

Parameter Value
Linearity Range (Human Plasma) 5 - 500 ng/mL[5]
Lower Limit of Quantification (LLOQ) 2.48 ng/mL (in human plasma)[5]
Intra-day Precision (%RSD) 0.66 - 2.66%[5]
Inter-day Precision (%RSD) 0.97 - 3.08% (in RLMs)[5]
Intra-day Accuracy 95.05 - 99.17%[5]
Inter-day Accuracy 95.8 - 100.09% (in RLMs)[5]

| Retention Time | ~1.60 min[6] |

Experimental Protocols

The following is a representative experimental protocol for the quantification of Vandetanib in a biological matrix using a deuterated internal standard.

Workflow for Bioanalytical Method

Bioanalytical_Workflow Start Start: Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Start->Add_IS LLE Liquid-Liquid Extraction (e.g., with tert-butyl methyl ether) Add_IS->LLE Evaporation Evaporation of Organic Layer LLE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Vandetanib Concentration Data_Processing->End

Caption: A typical workflow for the quantification of Vandetanib.

Detailed Methodologies

1. Sample Preparation (Liquid-Liquid Extraction) [6]

  • To 100 µL of the biological sample (e.g., human plasma) in a microcentrifuge tube, add a known concentration of this compound internal standard solution.

  • Add 500 µL of an appropriate organic solvent (e.g., tert-butyl methyl ether with 0.1% ammonium (B1175870) hydroxide).

  • Vortex the mixture for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

2. Chromatographic Conditions [5][6]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., Kinetex C18, 2.6 μm, 50 mm × 2.1 mm).

  • Mobile Phase: An isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium formate, pH 4.1-5.0) in a 50:50 (v/v) ratio.

  • Flow Rate: 0.11 - 0.25 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection [6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Vandetanib: m/z 475.1 → 112.1

    • This compound (extrapolated from d4): m/z 481.1 → 118.2 (Note: The exact transition for d6 would need to be empirically determined, but would be based on a +6 Da shift. The transition for Vandetanib-d4 is m/z 479.1 → 116.2).

Conclusion

This compound is a vital research tool that enables the precise and accurate quantification of Vandetanib in complex biological samples. Its use as an internal standard is fundamental to the integrity of pharmacokinetic and bioanalytical data, which are essential for the continued development and clinical application of Vandetanib as a targeted cancer therapy. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals working with this important therapeutic agent.

References

An In-depth Technical Guide to Vandetanib-d6: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Vandetanib-d6, a deuterated analog of the multi-kinase inhibitor Vandetanib. This document is intended for professionals in research and drug development who require detailed technical information for analytical and pharmacokinetic studies.

Core Chemical Properties

This compound is the stable isotope-labeled version of Vandetanib, where six hydrogen atoms have been replaced by deuterium (B1214612). This labeling makes it an ideal internal standard for the quantification of Vandetanib in biological matrices using mass spectrometry-based assays.[1][2] Its physical and chemical properties are summarized below.

PropertyValueReferences
CAS Number 1174683-49-8[1][2][3][4][5][6]
Molecular Formula C₂₂H₁₈D₆BrFN₄O₂[1][4][5]
Molecular Weight 481.40 g/mol [1][6]
IUPAC Name N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-((1-(methyl-d3)piperidin-4-yl)methoxy)quinazolin-4-amine[1][5][6]
Synonyms ZD6474-d6[2]
Physical Form Solid[3]
Solubility Soluble in DMSO, Methanol, and THF.[3][6]
Storage Store at -20°C.[3]
Purity (Deuterated) ≥99% deuterated forms (d₁-d₆).[6]

Chemical Structure

The chemical structure of this compound is identical to that of Vandetanib, with the exception of deuterium substitution at the methoxy (B1213986) and N-methyl piperidinyl groups. This substitution provides a distinct mass difference for mass spectrometric detection without significantly altering the chemical behavior.

Vandetanib_d6_Structure cluster_quinazoline Quinazoline (B50416) Core quinazoline_img

Caption: 2D Chemical Structure of this compound.

Mechanism of Action of Parent Compound: Vandetanib

Vandetanib is a potent, orally active inhibitor of multiple receptor tyrosine kinases (RTKs).[2] Its primary targets are Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[7][8][9] By inhibiting these pathways, Vandetanib effectively disrupts key processes involved in tumor growth and survival:

  • VEGFR Inhibition: Blocks angiogenesis, the formation of new blood vessels, thereby limiting the tumor's supply of oxygen and nutrients.[7][8]

  • EGFR Inhibition: Disrupts signaling pathways such as PI3K/AKT and MAPK, which are critical for tumor cell proliferation and survival.[7][8]

  • RET Inhibition: Particularly significant in medullary thyroid carcinoma (MTC), where RET mutations are a key oncogenic driver.[7][8]

The multi-targeted nature of Vandetanib allows it to exert a synergistic antitumor effect by simultaneously suppressing tumor cell proliferation, inducing apoptosis (programmed cell death), and impeding the supportive tumor microenvironment.[7]

Vandetanib_MoA cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR Inhibits EGFR EGFR Vandetanib->EGFR Inhibits RET RET Vandetanib->RET Inhibits Apoptosis Apoptosis Vandetanib->Apoptosis Induces Angiogenesis Angiogenesis VEGFR->Angiogenesis PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK RET->PI3K_AKT RET->MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation

Caption: Vandetanib's multi-targeted inhibition of key signaling pathways.

Experimental Protocols

The synthesis of Vandetanib is a multi-step process. While various routes have been published, a common approach involves the construction of the quinazoline core followed by the addition of the side chains.[10][11]

  • Quinazoline Core Formation: Synthesis typically starts from substituted anthranilic acid derivatives, which undergo cyclization to form the quinazolinone ring system.[12]

  • Chlorination: The hydroxyl group at the 4-position of the quinazolinone is converted to a chlorine atom using a chlorinating agent, creating a reactive intermediate.[11][12]

  • Side-Chain Addition (Anilino Group): The 4-chloroquinazoline (B184009) is reacted with 4-bromo-2-fluoroaniline (B1266173) to attach the anilino side chain.

  • Side-Chain Addition (Piperidinyl Methoxy Group): The final side chain is introduced at the 7-position.

  • Final Methylation: If an unprotected piperidine (B6355638) precursor is used, the synthesis concludes with the N-methylation of the piperidine ring.[12]

For this compound, deuterated intermediates, specifically (methoxy-d3) and (1-(methyl-d3)piperidin-4-yl)methanol, are used in the appropriate steps to introduce the deuterium labels.

This compound is primarily used as an internal standard (IS) for the accurate quantification of Vandetanib in biological samples (e.g., plasma, serum) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: A known concentration of this compound (the IS) is spiked into the biological sample. Both the analyte (Vandetanib) and the IS are then extracted from the matrix, commonly via protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • LC Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A suitable column and mobile phase are used to chromatographically separate Vandetanib and this compound from other matrix components.

  • MS/MS Detection: The column effluent is introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both Vandetanib and this compound (Multiple Reaction Monitoring - MRM).

  • Quantification: Because the IS is added at the beginning, it experiences the same processing and potential variations as the analyte. The concentration of Vandetanib in the original sample is determined by calculating the peak area ratio of the analyte to the IS and comparing this ratio to a standard curve prepared with known concentrations of Vandetanib.

Analytical_Workflow Start Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Start->Spike Extract Sample Extraction (Protein Precipitation, LLE, or SPE) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Quantify Quantification (Analyte/IS Peak Area Ratio) MS->Quantify End Final Concentration of Vandetanib Quantify->End

Caption: A typical bioanalytical workflow using this compound as an internal standard.

References

The Dual Utility of Deuterium Labeling in Vandetanib: From Bioanalytical Precision to Potential Pharmacokinetic Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Deuterium (B1214612) labeling of the multi-kinase inhibitor Vandetanib (B581), resulting in Vandetanib-d6, serves two distinct and critical purposes in pharmaceutical research and development. The primary and well-documented application is its use as a stable isotope-labeled internal standard for highly accurate and precise bioanalysis. A second, theoretical application lies in the potential modification of Vandetanib's pharmacokinetic profile by leveraging the kinetic isotope effect to slow metabolic degradation. This technical guide provides an in-depth exploration of these two roles, complete with experimental protocols, quantitative data, and pathway visualizations.

This compound as a Gold-Standard Internal Standard in Bioanalysis

In the quantitative analysis of Vandetanib in biological matrices, such as plasma and cerebrospinal fluid, its deuterated analogue, this compound, is widely employed as an internal standard. This is particularly crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the gold standard for bioanalytical quantification.[1][2][3]

The rationale for using a stable isotope-labeled internal standard is its near-identical physicochemical properties to the analyte of interest. This compound and Vandetanib exhibit similar extraction recovery, chromatographic retention times, and ionization efficiency in the mass spectrometer. However, due to the mass difference imparted by the six deuterium atoms, they are distinguishable by the mass spectrometer. This allows this compound to effectively compensate for variability introduced during sample preparation and analysis, including extraction losses, matrix effects, and instrument fluctuations, thereby ensuring the highest accuracy and precision in quantifying Vandetanib concentrations.[1][2][3]

Quantitative Performance of Bioanalytical Methods

The use of a deuterated internal standard significantly enhances the performance of bioanalytical methods for Vandetanib. The following tables summarize the quantitative performance of a validated LC-MS/MS method using a deuterated internal standard.

Table 1: Performance of a Validated LC-MS/MS Method for Vandetanib in Human Plasma using a Deuterated Internal Standard [4][5]

ParameterPerformance
Linearity Range1.0 - 3,000 ng/mL
Correlation Coefficient (r²)≥ 0.992
Accuracy104.0% - 108.5%
Precision (%CV)≤ 5.9%
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Mean Recovery> 80%

Table 2: Performance of a Validated LC-MS/MS Method for Vandetanib in Human Cerebrospinal Fluid (CSF) using a Deuterated Internal Standard [4][5]

ParameterPerformance
Linearity Range0.25 - 50 ng/mL
Correlation Coefficient (r²)≥ 0.990
Accuracy95.0% - 98.5%
Precision (%CV)≤ 8.8%
Lower Limit of Quantification (LLOQ)0.25 ng/mL
Mean Recovery> 80%
Experimental Protocol: LC-MS/MS Quantification of Vandetanib

The following is a representative protocol for the quantification of Vandetanib in human plasma using Vandetanib-d4 as an internal standard.

Sample Preparation (Liquid-Liquid Extraction) [1][3][4]

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the Vandetanib-d4 internal standard working solution (e.g., 100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 500 µL of tert-butyl methyl ether containing 0.1% ammonium (B1175870) hydroxide.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions [4][6][7]

  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) or equivalent

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 10mM ammonium formate (B1220265) (50:50, v/v), pH 5.0

  • Flow Rate: 0.11 mL/min

  • Column Temperature: Ambient

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive ion mode

  • Monitored Transitions:

    • Vandetanib: m/z 475.1 → 112.1

    • Vandetanib-d4: m/z 479.1 → 116.2

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (100 µL) add_is Add Vandetanib-d4 Internal Standard plasma->add_is extract Liquid-Liquid Extraction (tert-butyl methyl ether) add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms Tandem Mass Spectrometry (ESI+, MRM) hplc->msms quantify Quantification (Peak Area Ratio) msms->quantify

Caption: Experimental workflow for the quantification of Vandetanib in human plasma using Vandetanib-d4 as an internal standard.

Theoretical Application: Altering Pharmacokinetics via the Kinetic Isotope Effect

The second purpose of deuterium labeling in drug development is to intentionally alter the pharmacokinetic properties of a drug through the kinetic isotope effect.[8][9] The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, the cleavage of a C-D bond during metabolic processes is slower than the cleavage of a C-H bond. By strategically replacing hydrogen atoms with deuterium at the sites of metabolic attack on a drug molecule, it is possible to slow down its metabolism. This can lead to several potential benefits, including:

  • Increased drug exposure (higher AUC)

  • Longer half-life (t½)

  • Reduced formation of potentially toxic metabolites

  • Lower or less frequent dosing

Vandetanib Metabolism and Potential for Deuteration

The metabolism of Vandetanib is primarily carried out by two enzyme systems:

  • Cytochrome P450 3A4 (CYP3A4): This enzyme is responsible for the N-demethylation of Vandetanib to its active metabolite, N-desmethylvandetanib.[10][11][12]

  • Flavin-containing monooxygenases (FMO1 and FMO3): These enzymes catalyze the N-oxidation of Vandetanib to form vandetanib N-oxide.[10][11][12]

vandetanib_metabolism Vandetanib Vandetanib N_desmethyl N-desmethylvandetanib (Active Metabolite) Vandetanib->N_desmethyl CYP3A4 N_oxide Vandetanib N-oxide Vandetanib->N_oxide FMO1, FMO3

Caption: Major metabolic pathways of Vandetanib.

Based on these metabolic pathways, strategic deuteration of the N-methyl group could potentially slow down its removal by CYP3A4, thereby increasing the half-life of the parent drug and altering the ratio of parent drug to its N-desmethyl metabolite.

Current Status of Research

While the theoretical basis for using deuterium labeling to alter Vandetanib's pharmacokinetics is sound, a review of the published scientific literature reveals a lack of studies that have specifically synthesized and evaluated such a deuterated analog of Vandetanib for this purpose. The existing research on deuterated Vandetanib (Vandetanib-d4 and this compound) is predominantly focused on its application as an internal standard in bioanalytical methods. For instance, in Vandetanib-d4, the deuterium atoms are located on the piperidine (B6355638) ring, which is not a primary site of metabolism, thus minimizing any significant in vivo kinetic isotope effect.[13]

Therefore, while the potential to enhance Vandetanib's pharmacokinetic profile through deuterium labeling exists, further research, including the synthesis of Vandetanib deuterated at the N-methyl position and subsequent in vitro and in vivo pharmacokinetic studies, would be necessary to validate this application.

Vandetanib's Mechanism of Action

Vandetanib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. Its primary targets include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

  • Epidermal Growth Factor Receptor (EGFR)

  • REarranged during Transfection (RET) proto-oncogene

By inhibiting these kinases, Vandetanib blocks downstream signaling pathways, leading to a reduction in tumor vascularization and inhibition of tumor cell proliferation and survival.[12][14]

vandetanib_moa Vandetanib Vandetanib VEGFR2 VEGFR-2 Vandetanib->VEGFR2 EGFR EGFR Vandetanib->EGFR RET RET Vandetanib->RET Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->Downstream EGFR->Downstream RET->Downstream Tumor_Effects Tumor Growth & Angiogenesis Downstream->Tumor_Effects

Caption: Simplified signaling pathway illustrating Vandetanib's mechanism of action.

Conclusion

The use of deuterium-labeled Vandetanib, specifically this compound, is well-established and indispensable for the accurate and precise quantification of the drug in biological samples, serving as a robust internal standard in bioanalytical assays. The potential to modify Vandetanib's pharmacokinetic properties through the kinetic isotope effect by deuterating its metabolic hot spots presents an intriguing avenue for future drug development. However, dedicated research is required to synthesize and evaluate such analogs to determine if this theoretical benefit can be translated into a tangible clinical advantage. This technical guide provides a comprehensive overview of the current, validated applications of deuterated Vandetanib and highlights a potential area for future investigation.

References

Vandetanib-d6 as an Internal Standard: A Technical Guide to Its Mechanism of Action and Application in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principles and practical applications of Vandetanib-d6 as an internal standard in the quantitative analysis of the multi-kinase inhibitor, Vandetanib (B581). The document details the mechanism of action that makes deuterated analogs the gold standard for mass spectrometry-based bioanalysis, provides a compilation of performance data from various studies, and outlines detailed experimental protocols.

The Core Principle: Mechanism of Action of a Deuterated Internal Standard

Vandetanib is a potent tyrosine kinase inhibitor targeting key pathways in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] Accurate quantification of Vandetanib in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fundamental principle behind its efficacy lies in the near-identical physicochemical properties of the deuterated and non-deuterated analyte.[2] this compound and Vandetanib exhibit analogous behavior during sample preparation (e.g., extraction recovery), chromatographic separation (retention time), and ionization in the mass spectrometer's source.[2]

However, due to the mass difference imparted by the six deuterium (B1214612) atoms, this compound is distinguishable from Vandetanib by the mass spectrometer. This mass difference allows this compound to serve as a reliable comparator, effectively compensating for variations and inconsistencies that can occur throughout the analytical workflow, including:

  • Extraction Efficiency: Losses during sample preparation steps like liquid-liquid extraction or protein precipitation will affect both the analyte and the internal standard to the same extent.

  • Matrix Effects: Co-eluting endogenous components in the biological matrix can enhance or suppress the ionization of the analyte. Since this compound co-elutes and has the same ionization characteristics as Vandetanib, it experiences the same matrix effects, allowing for accurate correction.

  • Instrumental Variability: Fluctuations in injection volume or detector response are normalized by referencing the analyte's signal to that of the internal standard.

In essence, the ratio of the analyte's response to the internal standard's response remains constant even if the absolute signals vary, leading to highly accurate and precise quantification.

Vandetanib Signaling Pathway

Vandetanib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases, thereby blocking downstream signaling cascades crucial for cell proliferation and angiogenesis.

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK EGFR EGFR EGFR->PI3K_AKT EGFR->RAS_RAF_MEK_ERK RET RET RET->PI3K_AKT RET->RAS_RAF_MEK_ERK Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_RAF_MEK_ERK->Proliferation

Vandetanib's inhibitory action on key signaling pathways.

Quantitative Data Summary

The following tables summarize the performance characteristics of validated LC-MS/MS methods for Vandetanib quantification using a deuterated internal standard in various biological matrices.

Table 1: Vandetanib Quantification in Human Plasma

Linearity Range (ng/mL)Accuracy (%)Precision (% CV)Recovery (%)Internal StandardReference
1.0 - 3000104.0 - 108.5≤ 5.9~80[(13)C,d3]-Vandetanib[3]
5 - 50095.05 - 99.170.66 - 2.6699.14 ± 2.04Not Specified[4][5]
100 - 5000Not SpecifiedNot Specified95.0 - 106.0Not Specified[6]

Table 2: Vandetanib Quantification in Other Biological Matrices

MatrixLinearity Range (ng/mL)Accuracy (%)Precision (% CV)Recovery (%)Internal StandardReference
Human Cerebrospinal Fluid0.25 - 5095.0 - 98.5≤ 8.8~80[(13)C,d3]-Vandetanib[3]
Rat Liver Microsomes5 - 50095.8 - 100.090.97 - 3.0899.68 ± 2.03Not Specified[4][5]

Table 3: Stability of Vandetanib in Human Plasma and Cerebrospinal Fluid

MatrixStorage ConditionDurationStability (% Change)Reference
Human PlasmaRoom Temperature (25°C)24 hours< 10%[7]
Human Plasma4°C24 hours< 10%[7]
Human Plasma-80°C90 days< 10%[7]
Cerebrospinal FluidRoom Temperature (25°C)24 hours< 10%[7]
Cerebrospinal Fluid4°C24 hours< 10%[7]
Cerebrospinal Fluid-80°C90 days< 10%[7]

Experimental Protocols

This section provides detailed methodologies for the quantification of Vandetanib in biological matrices using this compound as an internal standard.

Experimental Workflow

The general workflow for the bioanalysis of Vandetanib using a deuterated internal standard is depicted below.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, CSF) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (LLE or PPT) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data_Analysis Data Processing & Quantification LC_MS->Data_Analysis

Bioanalytical workflow for Vandetanib quantification.
Protocol 1: Liquid-Liquid Extraction (LLE) for Human Plasma and CSF

This protocol is adapted from a validated method for the determination of Vandetanib in human plasma and cerebrospinal fluid.[3][7]

Materials and Reagents:

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or CSF in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

    • Vortex for 10 seconds.

    • Add 500 µL of tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 5 minutes.

  • Extraction:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the solution to an autosampler vial for analysis.

LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent

  • Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)

  • Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v) at pH 5.0

  • Flow Rate: 0.11 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 5 µL

  • MS System: API 3200 LC-MS/MS or equivalent with an electrospray ionization (ESI) source

  • Ionization Mode: Positive

  • Monitored Transitions (m/z):

    • Vandetanib: 475.1 → 112.1

    • This compound: 479.1 → 116.2 (assuming d4 for this specific transition)

Protocol 2: Protein Precipitation (PPT) for Human Plasma

This protocol is a general procedure for sample clean-up via protein precipitation.

Materials and Reagents:

  • Vandetanib reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile or methanol

  • Drug-free human plasma

Procedure:

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

    • Vortex for 10 seconds.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile (or methanol).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Extraction:

    • Carefully transfer the supernatant to a clean tube.

    • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase for further concentration.

Conclusion

The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of Vandetanib in various biological matrices. Its mechanism of action, rooted in the near-identical physicochemical properties to the parent drug, allows for effective compensation of analytical variability. The detailed protocols and compiled performance data in this guide offer a comprehensive resource for researchers and drug development professionals to implement reliable bioanalytical methods, ultimately facilitating a deeper understanding of the pharmacokinetics and clinical efficacy of Vandetanib.

References

physical and molecular properties of Vandetanib-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vandetanib (B581) is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that plays a crucial role in cancer therapy by targeting key signaling pathways involved in tumor growth and angiogenesis. Its deuterated analog, Vandetanib-d6, serves as an essential tool in bioanalytical and pharmacokinetic (PK) studies, providing a stable internal standard for accurate quantification. This technical guide provides an in-depth overview of the physical and molecular properties of this compound, its mechanism of action, and detailed experimental protocols.

Physical and Molecular Properties

This compound is a deuterium-labeled version of Vandetanib. The substitution of hydrogen with deuterium (B1214612) atoms results in a higher molecular weight, which allows for its differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical properties.

Table 1: Physical and Chemical Properties of Vandetanib and this compound

PropertyVandetanibThis compoundReference(s)
Chemical Name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amineN-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-((1-(methyl-d3)piperidin-4-yl)methoxy)quinazolin-4-amine[1]
Molecular Formula C₂₂H₂₄BrFN₄O₂C₂₂H₁₈D₆BrFN₄O₂[1]
Molecular Weight 475.36 g/mol 481.40 g/mol [1]
CAS Number 443913-73-31174683-49-8[1]
Appearance SolidSolid-
Solubility Soluble in DMSO and ethanol.Soluble in DMSO.[2]
LogP 5.0Not explicitly available, but expected to be very similar to Vandetanib.[3]

Mechanism of Action

Vandetanib exerts its anti-tumor activity by inhibiting multiple receptor tyrosine kinases (RTKs), primarily:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed in cancer cells, its activation leads to increased cell proliferation, survival, and metastasis.

  • REarranged during Transfection (RET) Proto-Oncogene: A driver of certain types of thyroid cancer.[4]

By blocking the ATP-binding sites of these kinases, Vandetanib inhibits their phosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.[4][5]

cluster_membrane cluster_pathways cluster_outcomes VEGFR VEGFR PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR EGFR->PI3K RAS RAS EGFR->RAS RET RET RET->PI3K RET->RAS Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET AKT Akt PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation cluster_prep cluster_analysis Sample Plasma or CSF Sample Add_ISTD Add this compound (ISTD) Sample->Add_ISTD LLE Liquid-Liquid Extraction (TBME + NH4OH) Add_ISTD->LLE Evap Evaporate Organic Layer LLE->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

References

Vandetanib vs. Vandetanib-d6 Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the use of Vandetanib-d6 as an internal standard for the quantitative determination of Vandetanib (B581) in biological matrices by mass spectrometry. This document outlines the core principles of this bioanalytical method, including detailed experimental protocols, comparative quantitative data, and visualizations of the relevant biological pathways and analytical workflows.

Introduction to Vandetanib and the Role of a Deuterated Internal Standard

Vandetanib is a potent, orally active inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3] It primarily targets the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) proto-oncogene.[2][4] By inhibiting these key signaling pathways, Vandetanib can effectively block tumor angiogenesis and cell proliferation.[1][5]

Accurate quantification of Vandetanib in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and clinical trials.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.[4][8] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis.[7][9] this compound has nearly identical physicochemical properties to Vandetanib, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for variability and improving the accuracy and precision of the measurement.[9]

Mechanism of Action: Vandetanib's Impact on Cellular Signaling

Vandetanib exerts its anti-cancer effects by simultaneously inhibiting several critical signaling pathways involved in tumor growth and angiogenesis.[1][2]

  • VEGFR Inhibition: By targeting VEGFR, Vandetanib blocks the signaling cascade initiated by VEGF, a key promoter of angiogenesis. This leads to a reduction in the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5][10]

  • EGFR Inhibition: Vandetanib also inhibits EGFR, a receptor often overexpressed in various cancers. This blockade disrupts downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation and survival.[1][2]

  • RET Inhibition: The inhibition of the RET proto-oncogene is particularly relevant in the context of medullary thyroid carcinoma, where RET mutations are common.[2][11]

The multi-targeted nature of Vandetanib allows for a synergistic antitumor effect by concurrently suppressing tumor cell growth, inducing apoptosis, and impeding the development of a supportive tumor microenvironment.[2]

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_vandetanib cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt MAPK MAPK Pathway VEGFR->MAPK EGFR EGFR EGFR->PI3K_Akt EGFR->MAPK RET RET RET->PI3K_Akt RET->MAPK Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival Angiogenesis Angiogenesis MAPK->Angiogenesis MAPK->Proliferation

Vandetanib's inhibitory action on key signaling pathways.

Quantitative Data: Mass Spectrometry Parameters

The following tables summarize the key quantitative parameters for the analysis of Vandetanib and this compound by LC-MS/MS. The data is compiled from various validated methods and demonstrates the performance characteristics of using a deuterated internal standard.

Table 1: Mass Spectrometry Transitions for Vandetanib and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Vandetanib475.1112.1[8][12]
This compound479.1116.2[8]

Table 2: Performance Characteristics of Vandetanib Quantification using this compound Internal Standard in Human Plasma

ParameterValueReference
Linearity Range1.0 - 3,000 ng/mL[8][13]
Correlation Coefficient (r²)≥ 0.992[8][13]
Within-Day Precision (%RSD)≤ 5.9%[8]
Between-Day Precision (%RSD)≤ 5.9%[8]
Within-Day Accuracy104.0 - 108.5%[8]
Between-Day Accuracy104.0 - 108.0%[8][13]
Mean Recovery~80%[8][13]

Table 3: Performance Characteristics of Vandetanib Quantification using this compound Internal Standard in Human Cerebrospinal Fluid (CSF)

ParameterValueReference
Linearity Range0.25 - 50 ng/mL[8][14]
Correlation Coefficient (r²)≥ 0.990[8][14]
Within-Day Precision (%RSD)≤ 8.8%[8][14]
Between-Day Precision (%RSD)≤ 8.8%[8][14]
Within-Day Accuracy95.0 - 98.5%[8][14]
Between-Day Accuracy95.0 - 98.5%[8][14]

Experimental Protocols

This section provides a detailed methodology for the quantification of Vandetanib in biological matrices using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of the biological matrix (e.g., plasma, CSF) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).[7]

  • Add 500 µL of tert-butyl methyl ether containing 0.1% ammonium (B1175870) hydroxide.[7]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[9]

  • Centrifuge the sample at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.[9]

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.[7]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[9]

  • Reconstitute the dried residue in 100 µL of the mobile phase.[9]

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography system capable of delivering a stable isocratic flow.[14]

  • Column: Kinetex C18 column (2.6 μm, 50 mm × 2.1 mm) or equivalent.[8]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and 10mM ammonium formate (B1220265) (50:50, v/v) at pH 5.0.[7][8]

  • Flow Rate: 0.11 mL/min.[8][13]

  • Injection Volume: 5 µL.[15]

  • Column Temperature: Ambient.[8]

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[4]

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions specified in Table 1.[8]

Experimental_Workflow start Start: Biological Sample add_istd Add this compound (ISTD) start->add_istd sample_prep Sample Preparation (Liquid-Liquid Extraction) extraction Extract with Organic Solvent add_istd->extraction centrifuge Centrifuge extraction->centrifuge evaporate Evaporate to Dryness centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis separation Chromatographic Separation lc_ms_analysis->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometric Detection (MRM) ionization->detection data_analysis Data Analysis and Quantification detection->data_analysis end End: Vandetanib Concentration data_analysis->end

Workflow for Vandetanib quantification by LC-MS/MS.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Vandetanib in various biological matrices. The near-identical chemical and physical properties of the deuterated standard to the analyte ensure accurate compensation for variations in sample processing and instrument response. The detailed protocols and performance data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to implement this essential bioanalytical technique in their studies, ultimately contributing to a better understanding of Vandetanib's pharmacology and its effective clinical application.

References

Isotopic Purity of Vandetanib-d6 for Quantitative Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Vandetanib-d6 and its critical role as an internal standard in the quantitative analysis of Vandetanib. The document details the methodologies for assessing isotopic purity, presents typical quantitative data, and outlines the relevant biological pathways of Vandetanib.

Introduction to Vandetanib and the Role of Isotopic Labeling

Vandetanib is a potent, orally available tyrosine kinase inhibitor that targets several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene. By inhibiting these kinases, Vandetanib disrupts downstream signaling cascades, leading to reduced tumor vascularization and inhibition of cancer cell growth.

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard is the gold standard for achieving accurate and precise quantification of an analyte. This compound, in which six hydrogen atoms have been replaced by deuterium (B1214612), is an ideal internal standard for Vandetanib. Its near-identical physicochemical properties to the unlabeled analyte ensure it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This allows it to compensate for variations during sample preparation and analysis, thereby improving the reliability of quantitative results. The isotopic purity of this compound is a critical quality attribute, as the presence of unlabeled Vandetanib (d0) or partially deuterated isotopologues can interfere with the accurate measurement of the analyte.

Quantitative Data Summary

The following tables summarize the key quality and performance metrics for this compound when used in quantitative analysis.

Table 1: Representative Quality Specifications for this compound

This table outlines the typical quality control specifications for a batch of this compound reference standard.

TestMethodSpecificationRepresentative Result
Appearance Visual InspectionWhite to Off-White SolidConforms
Identity ¹H-NMRConforms to StructureConforms
Identity Mass Spectrometry (ESI+)Conforms to Molecular Weight (481.39 g/mol )Conforms
Chemical Purity (HPLC) RP-HPLC (UV, 254 nm)≥ 98.0%99.7%
Isotopic Purity (d6) High-Resolution Mass Spectrometry (HRMS)≥ 98% Deuterated Forms (d1-d6)99.6%
Water Content Karl Fischer Titration≤ 1.0%0.3%
Residual Solvents ¹H-NMR / GC-MSMeets USP <467> LimitsConforms
Table 2: Representative Isotopologue Distribution of this compound by HRMS

The isotopic purity is a measure of the percentage of molecules that contain the desired number of deuterium atoms. The distribution of isotopologues (molecules with different numbers of deuterium atoms) is a critical parameter.

IsotopologueDescriptionRepresentative Relative Abundance (%)
d0Unlabeled Vandetanib< 0.1
d1Vandetanib with 1 Deuterium< 0.1
d2Vandetanib with 2 Deuterium0.1
d3Vandetanib with 3 Deuterium0.2
d4Vandetanib with 4 Deuterium0.5
d5Vandetanib with 5 Deuterium2.5
d6 Fully Deuterated Vandetanib 96.6
Total Deuterated (d1-d6) > 99.9%
Isotopic Enrichment (at d6) 99.6%

Note: Data is representative and may vary between batches. The isotopic enrichment is calculated as the percentage of the d6 peak area relative to the sum of all isotopologue peak areas.

Table 3: Performance of LC-MS/MS Method for Vandetanib Quantification using a Deuterated Internal Standard

This table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of Vandetanib in human plasma.

ParameterResult
Linearity Range 1.0 - 3000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Mean Recovery > 80%

Vandetanib Signaling Pathways

Vandetanib exerts its anti-cancer effects by simultaneously inhibiting multiple receptor tyrosine kinases that are crucial for tumor cell proliferation and angiogenesis.

Vandetanib_Signaling_Pathway Vandetanib This compound (Internal Standard for Vandetanib) VEGFR VEGFR Vandetanib->VEGFR Inhibits EGFR EGFR Vandetanib->EGFR Inhibits RET RET Vandetanib->RET Inhibits PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK RAS/RAF/MEK/ERK (MAPK) Pathway VEGFR->MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR->PI3K_AKT EGFR->MAPK RET->PI3K_AKT RET->MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation HRMS_Workflow SamplePrep Sample Preparation (1 µg/mL this compound) LC_Intro LC Introduction SamplePrep->LC_Intro HRMS_Acq HRMS Full Scan Acquisition (m/z 470-490, R≥70k) LC_Intro->HRMS_Acq Data_Analysis Data Analysis HRMS_Acq->Data_Analysis Peak_ID Identify Isotopologue Peaks (d0 to d6) Data_Analysis->Peak_ID Integration Integrate Peak Areas Peak_ID->Integration Calculation Calculate Relative Abundance & Isotopic Purity Integration->Calculation LCMS_Workflow Spiking Spike Plasma Sample with this compound (IS) Extraction Protein Precipitation (Acetonitrile) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation LC_Separation LC Separation (C18 Column) Centrifugation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio vs. Cal Curve) MS_Detection->Quantification

Vandetanib: A Technical Guide to Inhibitory Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Vandetanib-d6: this compound is the deuterated form of Vandetanib (B581). In drug development and clinical pharmacology, deuterated compounds are frequently utilized as internal standards for analytical methods like mass spectrometry. This is due to their mass difference, which allows for precise quantification of the non-deuterated, active drug. The biological inhibitory activity and molecular targets of this compound are considered identical to those of Vandetanib. Therefore, this guide will focus on the extensive research and data available for Vandetanib.

Executive Summary

Vandetanib is a potent, orally available small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critical drivers of tumor growth, proliferation, and angiogenesis.[1][2] It is approved for the treatment of symptomatic or progressive medullary thyroid cancer.[1][3] This document provides a comprehensive technical overview of Vandetanib's inhibitory profile, its primary molecular targets, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Quantitative Inhibitory Activity

The inhibitory potency of Vandetanib has been quantified through both cell-free biochemical assays and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell-Free Kinase Inhibition

Vandetanib demonstrates potent inhibition of key tyrosine kinases involved in oncogenesis. The IC50 values from recombinant enzyme assays are presented in Table 1.

Target KinaseIC50 (nM)
VEGFR2 (KDR)40
VEGFR3 (Flt-4)110
RET130
EGFR500
PDGFRβ1100
Flt1>1100
Tie-23600
FGFR1>3600
MEK, CDK2, c-Kit, erbB2, FAK, PDK1, Akt, IGF-1R>10000
Table 1: Vandetanib IC50 values against a panel of purified receptor tyrosine kinases. Data compiled from multiple sources.[1][4][5][6]
Cell-Based Proliferation Inhibition

The anti-proliferative effects of Vandetanib have been evaluated in various human cancer cell lines. Table 2 summarizes the IC50 values for cell growth inhibition.

Cell LineCancer TypeIC50 (µM)
PC-9Non-small cell lung0.09
HUVEC (VEGF-stimulated)Endothelial0.06
HUVEC (EGF-stimulated)Endothelial0.17
A549Lung carcinoma2.7
Calu-6Lung carcinoma13.5
PC3Prostate cancer13.3
PC3RProstate cancer11.5
Hepatocellular Carcinoma (HCC) cell linesLiver Cancer2.7 - 83
Intrahepatic Cholangiocarcinoma (ICC) cell linesBile Duct Cancer2.7 - 83
Table 2: Vandetanib IC50 values for inhibition of proliferation in various cell lines.[4][7]

Molecular Targets and Signaling Pathways

Vandetanib exerts its anti-tumor effects by simultaneously targeting multiple critical signaling pathways involved in tumor angiogenesis and cell proliferation.[8] The primary targets are Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][7][9]

VEGFR Signaling Pathway

Vandetanib potently inhibits VEGFR2, a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2] By blocking VEGFR2, Vandetanib inhibits the proliferation and migration of endothelial cells, leading to a reduction in tumor vascularization.[9]

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, Survival ERK->Proliferation Vandetanib Vandetanib Vandetanib->VEGFR2 Inhibits

Vandetanib inhibits the VEGFR2 signaling pathway.
EGFR Signaling Pathway

EGFR is frequently overexpressed in various solid tumors, and its activation leads to increased cell proliferation, survival, and metastasis.[5][9] Vandetanib inhibits EGFR, thereby blocking downstream signaling cascades such as the MAPK and PI3K/Akt pathways.[7][9]

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt Proliferation Tumor Cell Proliferation, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Vandetanib Vandetanib Vandetanib->EGFR Inhibits

Vandetanib inhibits the EGFR signaling pathway.
RET Signaling Pathway

Mutations in the RET proto-oncogene are a hallmark of hereditary medullary thyroid carcinoma.[5] Vandetanib's ability to inhibit RET kinase activity is central to its therapeutic efficacy in this disease.[7][9]

RET_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular RET RET (mutated) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RET->Downstream Constitutive Activation Proliferation Tumor Cell Proliferation, Survival Downstream->Proliferation Vandetanib Vandetanib Vandetanib->RET Inhibits

Vandetanib inhibits mutated RET signaling.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory activity of Vandetanib.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of Vandetanib on the enzymatic activity of purified kinases.

Objective: To determine the IC50 value of Vandetanib against specific tyrosine kinases.

Materials:

  • Recombinant human kinase enzymes (e.g., VEGFR2, EGFR, RET)

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Vandetanib stock solution (in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)

  • Plate reader

Procedure:

  • Prepare serial dilutions of Vandetanib in assay buffer.

  • Add the kinase enzyme, substrate, and Vandetanib dilutions to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • The signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each Vandetanib concentration relative to a no-drug control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the Vandetanib concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation/Viability Assay (MTT Assay)

This assay measures the effect of Vandetanib on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Objective: To determine the IC50 value of Vandetanib for inhibiting the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Vandetanib stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of Vandetanib in complete culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of Vandetanib. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each Vandetanib concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent viability against the logarithm of the Vandetanib concentration and fitting the data to a dose-response curve.

Western Blot Analysis

Western blotting is used to detect the levels of specific proteins in cell lysates and to assess the phosphorylation status of signaling molecules, thereby confirming the mechanism of action of Vandetanib.

Objective: To determine the effect of Vandetanib on the phosphorylation of its target kinases (e.g., EGFR, VEGFR2) and downstream signaling proteins (e.g., Akt, ERK).

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and electroblotting system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the total and phosphorylated forms of the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells with Vandetanib at various concentrations for a specified time.

  • Lyse the cells and determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-EGFR).

  • Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or the total form of the target protein.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Models KinaseAssay Kinase Inhibition Assay (IC50 determination) Data Quantitative Data (Tables 1 & 2) KinaseAssay->Data CellAssay Cell Proliferation Assay (MTT) (IC50 determination) WesternBlot Western Blot Analysis (Target phosphorylation) CellAssay->WesternBlot CellAssay->Data Xenograft Tumor Xenograft Models (Anti-tumor efficacy) WesternBlot->Xenograft Pathway Signaling Pathway Elucidation (Diagrams) WesternBlot->Pathway Efficacy Preclinical Efficacy Confirmation Xenograft->Efficacy Start Drug Discovery & Development of Vandetanib Start->KinaseAssay Start->CellAssay

General workflow for characterizing Vandetanib.

References

Vandetanib-d6 supplier and quality specifications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Vandetanib-d6, a deuterated analog of the multi-kinase inhibitor Vandetanib. Designed for researchers, scientists, and drug development professionals, this document details available suppliers, critical quality specifications, and comprehensive experimental protocols for the analysis of this compound. Furthermore, it visually elucidates the key signaling pathways affected by Vandetanib.

This compound: Suppliers and Quality Specifications

This compound is utilized as an internal standard in pharmacokinetic and metabolic studies to improve the accuracy of analytical methods such as mass spectrometry and liquid chromatography.[1] Several commercial suppliers offer this stable isotope-labeled compound. While specific batch characteristics may vary, the following table summarizes typical quality specifications provided by various suppliers. Researchers are advised to always consult the Certificate of Analysis (CoA) accompanying a specific lot for precise data.

SupplierPurity SpecificationIsotopic EnrichmentOther Specifications
Veeprho Information available upon requestInformation available upon requestProvides a Certificate of Analysis.
Cayman Chemical ≥98%Information available upon requestProvides a Certificate of Analysis.
Clearsynth High quality, accompanied by CoA[2]Information available upon requestUsed as an analytical standard for HPLC.[2]
Simson Pharma Best quality, accompanied by CoA[3][4]Information available upon requestAvailable for custom synthesis.[4]
SynZeal Detailed characterization data provided[5]Information available upon requestUsed for analytical method development and validation.[5]

Experimental Protocols

Accurate characterization of this compound is crucial for its application in research. The following sections detail standardized methodologies for determining chemical purity and isotopic enrichment.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a common method for assessing the purity of this compound. This technique separates the active compound from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid

  • Methanol (B129727) (HPLC grade)

Procedure:

  • Mobile Phase Preparation: A common mobile phase consists of a mixture of acetonitrile, water, and orthophosphoric acid in a ratio of 90:8:2 (v/v/v).[6] Alternatively, 100% methanol can be used.[7]

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 50-200 ppm.[6]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[6]

    • Detection Wavelength: 328 nm[7]

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. The retention time for Vandetanib is approximately 3.326 minutes under the specified acetonitrile/water/orthophosphoric acid mobile phase conditions.[6]

  • Calculation of Purity: The purity of the this compound sample is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Isotopic Enrichment Determination by Mass Spectrometry

Mass spectrometry is the primary method for determining the isotopic enrichment of deuterated compounds like this compound.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

  • Mass Spectrometric Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it into an LC-MS/MS system.

    • Acquire the mass spectrum in full scan mode.

  • Data Analysis:

    • Identify the molecular ion peaks for both the deuterated (this compound) and the non-deuterated (Vandetanib) forms.

    • The isotopic enrichment is calculated by comparing the intensity of the ion corresponding to this compound to the sum of the intensities of the ions for both the deuterated and non-deuterated species.

Signaling Pathways and Experimental Workflows

Vandetanib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[8] Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the RET (Rearranged during Transfection) proto-oncogene.[8][9] By inhibiting these pathways, Vandetanib can suppress tumor cell proliferation and reduce the blood supply to the tumor.[8]

Below are diagrams illustrating the signaling pathway of Vandetanib and a typical experimental workflow for its quality control.

Vandetanib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR EGF EGF EGFR EGFR EGF->EGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR->PI3K_Akt MAPK MAPK Pathway EGFR->MAPK RET RET RET->PI3K_Akt RET->MAPK Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.

QC_Workflow start Receive this compound Sample visual Visual Inspection start->visual hplc Purity Analysis (HPLC) visual->hplc ms Isotopic Enrichment (Mass Spec) visual->ms nmr Structural Confirmation (NMR) visual->nmr data_review Data Review vs. Specifications hplc->data_review ms->data_review nmr->data_review pass Release Material data_review->pass Pass fail Quarantine & Re-test data_review->fail Fail coa Generate Certificate of Analysis pass->coa

Caption: Quality control workflow for this compound analysis.

References

Methodological & Application

Application Note: Quantification of Vandetanib in Biological Matrices using Vandetanib-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Vandetanib (B581) in biological matrices, such as human plasma and cerebrospinal fluid (CSF), using a stable isotope-labeled internal standard, Vandetanib-d6, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative bioanalysis, as it co-elutes with the analyte, compensating for variability in sample preparation, injection volume, and matrix effects.[1][2] This method is sensitive, specific, and robust, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research.

Introduction

Vandetanib is a potent oral tyrosine kinase inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[3][4][5] By inhibiting these pathways, Vandetanib can suppress tumor cell proliferation and survival.[3][6] Accurate and precise quantification of Vandetanib in biological samples is crucial for pharmacokinetic analysis and for establishing relationships between drug exposure and clinical response or toxicity.[7][8]

LC-MS/MS is a powerful analytical technique for the quantification of drugs in complex biological matrices due to its high sensitivity and specificity.[9] The use of a stable isotope-labeled internal standard, such as this compound, is essential for a robust bioanalytical method.[2] Deuterated internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization, thereby correcting for potential analytical errors.[1][2]

This document outlines a validated LC-MS/MS method for the determination of Vandetanib in human plasma and CSF, utilizing this compound as the internal standard.

Signaling Pathway of Vandetanib

Vandetanib exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases. It binds to the ATP-binding site of EGFR, VEGFR, and RET, which prevents their phosphorylation and subsequent activation.[3] This blockade disrupts downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are critical for cell proliferation, survival, and angiogenesis.[3][6] The inhibition of these pathways ultimately leads to a reduction in tumor growth and can induce apoptosis (programmed cell death).[6]

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK MAPK Pathway VEGFR->MAPK EGFR EGFR EGFR->PI3K_AKT EGFR->MAPK RET RET RET->PI3K_AKT RET->MAPK Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis MAPK->Proliferation MAPK->Angiogenesis

Vandetanib signaling pathway inhibition.

Experimental Protocols

Materials and Reagents
  • Vandetanib analytical standard

  • This compound internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) formate

  • Formic acid

  • tert-Butyl methyl ether

  • Human plasma (with anticoagulant)

  • Cerebrospinal fluid (CSF)

  • Ultrapure water

Stock and Working Solutions
  • Stock Solutions (1.0 mg/mL): Prepare by dissolving Vandetanib and this compound in methanol. Store at -80°C.

  • Working Stock Solutions: Prepare by diluting the stock solutions with 80% methanol in water (v/v) to appropriate concentrations for calibration standards and quality controls.[10]

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for both plasma and CSF samples.[10]

  • Pipette 100 µL of the plasma or CSF sample into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.[10][11]

  • Vortex vigorously for 1 minute.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • The sample is now ready for LC-MS/MS analysis.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Start: Plasma or CSF Sample Add_IS Add this compound Internal Standard Start->Add_IS LLE Liquid-Liquid Extraction (tert-Butyl methyl ether) Add_IS->LLE Evap Evaporation to Dryness LLE->Evap Recon Reconstitution in Mobile Phase Evap->Recon LC_Sep LC Separation (C18 Column) Recon->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Quant Quantification (Analyte/IS Peak Area Ratio) MS_Detect->Quant Report Generate Report Quant->Report

Workflow for Vandetanib quantification.
LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
LC System API-3200 LC-MS/MS or equivalent[4]
Column Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)[4][10][11]
Mobile Phase Isocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate (pH 5.0)[4][10][11]
Flow Rate 0.11 mL/min[4][10][11]
Column Temperature Ambient[10][11]
Injection Volume 5 µL[12]
Run Time 3 minutes[10][11]

Mass Spectrometry Conditions

ParameterVandetanibThis compound (Internal Standard)
Ionization Mode Positive Electrospray Ionization (ESI+)[4]Positive Electrospray Ionization (ESI+)[4]
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1 m/z) 475.1[4][10][11]479.1[4][10][11]
Product Ion (Q3 m/z) 112.1[4][10][11]116.2[4][10][11]

Data Presentation

The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of Vandetanib in human plasma and CSF.

Calibration Curve Parameters

MatrixLinearity Range (ng/mL)Correlation Coefficient (R²)LLOQ (ng/mL)
Human Plasma 1.0 - 3,000[10][11]≥ 0.992[10][11]1.0[10]
CSF 0.25 - 50[10][11]≥ 0.990[10][11]0.25[10]

Precision and Accuracy

MatrixParameterPrecision (%CV)Accuracy (%)
Human Plasma Within-day[10]≤ 5.9[10][11]104.0 - 108.5[10][11]
Between-day[10]≤ 5.9[10][11]104.0 - 108.0[10]
CSF Within-day[10]≤ 8.8[10][11]95.0 - 98.5[10][11]
Between-day[10]≤ 8.8[10]95.0 - 98.5[10]

Recovery

MatrixMean Recovery (%)
Human Plasma > 80%[10]
CSF > 80%[10]

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Vandetanib in human plasma and cerebrospinal fluid. The use of this compound as an internal standard ensures high accuracy and precision, effectively compensating for analytical variability.[1][9] The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic and clinical studies. This comprehensive guide serves as a valuable resource for researchers and drug development professionals requiring accurate measurement of Vandetanib concentrations.

References

Application Note: Quantification of Vandetanib in Human Plasma and Cerebrospinal Fluid using LC-MS/MS with Vandetanib-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vandetanib (B581) in human plasma and cerebrospinal fluid (CSF). Vandetanib, a potent tyrosine kinase inhibitor, is a critical component in the treatment of certain cancers.[1][2][3] This protocol utilizes Vandetanib-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, which is considered the gold standard in quantitative bioanalysis.[4] The method involves a straightforward liquid-liquid extraction (LLE) procedure followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications.

Introduction

Vandetanib is an oral medication that targets multiple signaling pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][5] By inhibiting these receptor tyrosine kinases, Vandetanib disrupts downstream signaling cascades like the PI3K/AKT and MAPK pathways, ultimately suppressing tumor cell proliferation and survival.[1][6] Given its potent activity, the precise measurement of Vandetanib concentrations in biological matrices is essential for understanding its pharmacology and optimizing patient therapy. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby ensuring the reliability of the results.[4]

Signaling Pathway of Vandetanib

Vandetanib exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases involved in tumor progression. By binding to the ATP-binding site of EGFR, VEGFR, and RET, Vandetanib blocks their autophosphorylation and subsequent activation of downstream signaling pathways critical for cell proliferation and angiogenesis.

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR VEGFR VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis RET RET RET->PI3K RET->RAS Vandetanib Vandetanib Vandetanib->EGFR Inhibits Vandetanib->VEGFR Inhibits Vandetanib->RET Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation

Vandetanib inhibits EGFR, VEGFR, and RET signaling pathways.

Experimental Protocol

Materials and Reagents
  • Vandetanib analytical standard

  • This compound internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (B1220265) (analytical grade)

  • Formic acid (analytical grade)

  • tert-Butyl methyl ether (TBME) (HPLC grade)

  • Human plasma and cerebrospinal fluid (blank)

  • Ultrapure water

Equipment
  • Liquid chromatograph (LC) system

  • Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vandetanib and this compound in methanol to prepare 1 mg/mL primary stock solutions. Store at -80°C. These solutions are stable for up to 6 months.[7][8]

  • Working Stock Solutions: Prepare working stock solutions by diluting the primary stock solutions with 80% methanol in water (v/v) to appropriate concentrations for spiking into calibration standards and quality control (QC) samples.[7][8]

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma or CSF sample, add the internal standard (this compound) working solution.

  • Add 500 µL of tert-butyl methyl ether.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Experimental Workflow

The following diagram illustrates the major steps in the quantification of Vandetanib from biological samples.

Vandetanib_Workflow start Sample Collection (Plasma or CSF) prep Sample Preparation start->prep add_is Add this compound (IS) lle Liquid-Liquid Extraction (tert-Butyl methyl ether) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon analysis LC-MS/MS Analysis data Data Processing & Quantification analysis->data end Results data->end

Workflow for Vandetanib quantification.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
LC System API-3200 LC-MS/MS or equivalent[9]
Column Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)[7][9]
Mobile Phase Isocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate (pH 5.0)[7][9]
Flow Rate 0.11 mL/min[7][9]
Column Temperature Ambient
Injection Volume 5 µL
Run Time 3 minutes
Mass Spectrometry Conditions
ParameterVandetanibThis compound (ISTD)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1 m/z) 475.1479.1
Product Ion (Q3 m/z) 112.1116.2
Capillary Voltage 4000 V4000 V
Source Temperature 350 °C350 °C
Fragmentor Voltage 145 VN/A
Collision Energy (CE) 15 eVN/A

Quantitative Data Summary

The method was validated according to regulatory guidelines.[10]

Calibration Curve and Sensitivity
MatrixLinearity Range (ng/mL)Correlation Coefficient (R²)LLOQ (ng/mL)
Human Plasma 1.0 - 3,000≥ 0.9921.0
CSF 0.25 - 50≥ 0.9900.25
Accuracy and Precision
MatrixQC LevelWithin-day Precision (%CV)Between-day Precision (%CV)Within-day Accuracy (%)Between-day Accuracy (%)
Human Plasma Low, Mid, High≤ 5.9≤ 5.9104.0 - 108.5104.0 - 108.5
CSF Low, Mid, High≤ 8.8≤ 8.895.0 - 98.595.0 - 98.5
Recovery and Matrix Effect
ParameterValue
Mean Recovery > 80%
Matrix Effect No significant matrix effect observed

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of Vandetanib in human plasma and CSF using this compound as an internal standard. The method is sensitive, specific, and reliable, with a simple sample preparation procedure and a short chromatographic run time, making it suitable for high-throughput analysis in a research setting.

References

Application Note: Vandetanib-d6 for Robust Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Vandetanib-d6 as an internal standard in the bioanalytical method validation for the quantification of Vandetanib in biological matrices. Adherence to these protocols will ensure the development of a robust, accurate, and reproducible analytical method, a critical component in pharmacokinetic and toxicokinetic studies.

Vandetanib is a potent tyrosine kinase inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1][2][3] Accurate quantification of Vandetanib in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[1]

Signaling Pathway Inhibition by Vandetanib

Vandetanib exerts its anti-cancer effects by inhibiting key signaling cascades crucial for cell proliferation and the formation of new blood vessels that supply tumors.[2][4] It simultaneously targets VEGFR and EGFR signaling pathways, which are often interconnected in tumor biology.[5][6]

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR MAPK_pathway MAPK Pathway EGFR->MAPK_pathway PI3K_AKT_pathway PI3K/AKT Pathway EGFR->PI3K_AKT_pathway Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Cell_Proliferation Cell Proliferation & Survival MAPK_pathway->Cell_Proliferation PI3K_AKT_pathway->Cell_Proliferation Bioanalytical_Workflow start Start: Plasma/CSF Sample add_istd Add this compound Internal Standard start->add_istd extraction Liquid-Liquid Extraction (tert-butyl methyl ether) add_istd->extraction vortex_centrifuge Vortex & Centrifuge extraction->vortex_centrifuge transfer_evaporate Transfer Organic Layer & Evaporate to Dryness vortex_centrifuge->transfer_evaporate reconstitute Reconstitute in Mobile Phase transfer_evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis end End: Data Acquisition & Processing analysis->end

References

Application Note: High-Throughput Quantification of Vandetanib in Human Plasma and Cerebrospinal Fluid using Liquid-Liquid Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Vandetanib (B581) is a potent oral tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[1][2] Accurate measurement of Vandetanib concentrations in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring in cancer patients.[1][3] This application note describes a sensitive and robust liquid-liquid extraction (LLE) method for the quantification of Vandetanib in human plasma and cerebrospinal fluid (CSF) using its deuterated internal standard, Vandetanib-d6, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for variability during sample preparation and potential matrix effects.[1][4]

Quantitative Data Summary

The described method demonstrates excellent linearity, sensitivity, accuracy, and precision for the quantification of Vandetanib in both human plasma and cerebrospinal fluid.

Table 1: Calibration Curve and Linearity
Biological MatrixLinearity Range (ng/mL)Correlation Coefficient (R²)Lower Limit of Quantitation (LLOQ) (ng/mL)
Human Plasma1.0 - 3,000≥ 0.9921.0
Cerebrospinal Fluid0.25 - 50≥ 0.9900.25

Data compiled from a validated LC-ESI-MS/MS method.[5][6]

Table 2: Precision and Accuracy
Biological MatrixQuality Control SampleWithin-Day Precision (%CV)Between-Day Precision (%CV)Within-Day Accuracy (%)Between-Day Accuracy (%)
Human Plasma Low≤ 5.9%≤ 5.9%104.0 - 108.5%104.0 - 108.5%
Medium≤ 5.9%≤ 5.9%104.0 - 108.5%104.0 - 108.5%
High≤ 5.9%≤ 5.9%104.0 - 108.5%104.0 - 108.5%
Cerebrospinal Fluid Low≤ 8.8%≤ 8.8%95.0 - 98.5%95.0 - 98.5%
Medium≤ 8.8%≤ 8.8%95.0 - 98.5%95.0 - 98.5%
High≤ 8.8%≤ 8.8%95.0 - 98.5%95.0 - 98.5%

Data represents typical performance of the validated method.[5][6]

Table 3: Recovery and Matrix Effect
AnalyteBiological MatrixMean Recovery (%)Matrix Effect (MF)
VandetanibHuman Plasma80%0.98

The matrix effect factor (MF) close to 1 indicates minimal signal suppression or enhancement.[5][6]

Experimental Protocols

This section provides a detailed methodology for the liquid-liquid extraction of Vandetanib from biological matrices and subsequent analysis by LC-MS/MS.

Materials and Reagents
  • Vandetanib reference standard

  • This compound (Internal Standard, ISTD)[4]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • tert-Butyl methyl ether (TBME)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • Ammonium formate

  • Deionized water

  • Control human plasma and cerebrospinal fluid

Standard and Sample Preparation
  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of Vandetanib and this compound in methanol. Store at -80 °C.[5]

  • Working Solutions: Prepare working stock solutions by diluting the stock solutions with 80% methanol in water to appropriate concentrations for calibration standards and quality controls.[5]

  • Calibration Standards and Quality Controls (QC): Prepare calibration standards and QC samples by spiking blank human plasma or CSF with the appropriate working solutions of Vandetanib.[3]

Liquid-Liquid Extraction Protocol

A simple and efficient liquid-liquid extraction is performed to isolate Vandetanib and its internal standard from the biological matrix.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Preparation Sample 100 µL Plasma or CSF Add_ISTD Add this compound (ISTD) Sample->Add_ISTD Add_Solvent Add 1.5 mL TBME with 0.1% NH₄OH (Plasma) or 0.5% NH₄OH (CSF) Add_ISTD->Add_Solvent Vortex Vortex Mix (3 x 15s) Add_Solvent->Vortex Centrifuge Centrifuge (10,000 rpm, 5 min, 4°C) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Liquid-liquid extraction workflow for Vandetanib.

  • To 100 µL of plasma or CSF in a microcentrifuge tube, add 5.0 µL of the internal standard working solution (e.g., 2000 ng/mL for plasma, 100 ng/mL for CSF).[5]

  • Add 1.5 mL of tert-butyl methyl ether (TBME). For plasma samples, use TBME containing 0.1% ammonium hydroxide. For CSF samples, use TBME with 0.5% ammonium hydroxide.[5]

  • Vortex the mixture for 15 seconds and repeat three times.[5]

  • Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.[5]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Caption: LC-MS/MS instrument parameters.

The specified LC and MS parameters are based on a validated method and may require optimization for different instrument setups.[5][6]

Vandetanib Signaling Pathway Inhibition

Vandetanib exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases, thereby blocking downstream signaling pathways critical for tumor growth and angiogenesis.

Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR inhibits EGFR EGFR Vandetanib->EGFR inhibits RET RET Vandetanib->RET inhibits PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK MAPK Pathway VEGFR->MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR->PI3K_AKT EGFR->MAPK RET->PI3K_AKT RET->MAPK Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: Vandetanib's mechanism of action.

Conclusion

The liquid-liquid extraction method using this compound as an internal standard, coupled with LC-MS/MS analysis, provides a reliable and high-throughput approach for the quantitative determination of Vandetanib in human plasma and cerebrospinal fluid.[3] This robust method is well-suited for clinical and preclinical research, enabling accurate assessment of the pharmacokinetic profile of Vandetanib.

References

Application Notes and Protocols for the Quantification of Vandetanib-d6 in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vandetanib (B581) is an oral tyrosine kinase inhibitor that targets the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[1][2] Its ability to penetrate the central nervous system is critical for the treatment of brain tumors.[1] Consequently, the accurate and precise quantification of Vandetanib in cerebrospinal fluid (CSF) is paramount for pharmacokinetic studies and for understanding its distribution and efficacy within the central nervous system.[1]

The use of a stable isotope-labeled internal standard, such as Vandetanib-d6, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[3] This approach ensures the highest accuracy and precision by compensating for variability during sample preparation and potential matrix effects.[3] These application notes provide a detailed protocol for the quantitative analysis of Vandetanib in CSF using a deuterated internal standard, based on established and validated methodologies.[4][5]

Data Presentation: Quantitative Method Performance

The following tables summarize the performance characteristics of a validated LC-ESI-MS/MS method for the quantification of Vandetanib in human cerebrospinal fluid.[4][5]

Table 1: Calibration Curve and Linearity [4][5]

ParameterValue
Linearity Range0.25 - 50 ng/mL
Correlation Coefficient (R²)≥ 0.990
Lower Limit of Quantitation (LLOQ)0.25 ng/mL

Table 2: Precision and Accuracy [4][5]

Quality Control SampleWithin-Day Precision (%RSD)Between-Day Precision (%RSD)Within-Day Accuracy (%)Between-Day Accuracy (%)
Low≤ 8.8%≤ 8.8%95.0 - 98.5%95.0 - 98.5%
Medium≤ 8.8%≤ 8.8%95.0 - 98.5%95.0 - 98.5%
High≤ 8.8%≤ 8.8%95.0 - 98.5%95.0 - 98.5%

Table 3: Mass Spectrometry Parameters [4][5]

AnalyteQ1 (m/z)Q3 (m/z)
Vandetanib475.1112.1
Vandetanib Internal Standard ([13C,d3]-ZD6474)479.1116.2

Signaling Pathway of Vandetanib

Vandetanib exerts its therapeutic effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. By targeting VEGFR, EGFR, and RET, Vandetanib blocks the downstream signaling cascades that are crucial for cancer cell proliferation and survival.

cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK RET RET RET->PI3K_AKT RET->RAS_RAF_MEK_ERK Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing CSF_Sample 1. CSF Sample Collection (100 µL) Add_ISTD 2. Add Internal Standard (this compound) CSF_Sample->Add_ISTD LLE 3. Liquid-Liquid Extraction (tert-butyl methyl ether) Add_ISTD->LLE Vortex_Centrifuge 4. Vortex & Centrifuge LLE->Vortex_Centrifuge Evaporate 5. Evaporate Organic Layer Vortex_Centrifuge->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. Inject into LC-MS/MS Reconstitute->Inject Chromatography 8. Chromatographic Separation (C18 Column) Inject->Chromatography Detection 9. Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification 10. Quantification (Peak Area Ratio) Detection->Quantification Results 11. Report Results (ng/mL) Quantification->Results

References

Application Note: High-Throughput Quantification of Vandetanib and Vandetanib-d6 in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Vandetanib (B581) and its deuterated internal standard, Vandetanib-d6, in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol employs a simple liquid-liquid extraction procedure for sample preparation, followed by a rapid isocratic chromatographic separation. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3]

Introduction

Vandetanib is a potent oral tyrosine kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) signaling pathways.[1][4][5] Accurate and reliable quantification of Vandetanib in biological matrices is essential for preclinical and clinical drug development to understand its pharmacokinetic profile and to ensure patient safety and therapeutic efficacy.[1][2] This application note provides a detailed protocol for a validated UPLC-MS/MS method for the determination of Vandetanib in human plasma using this compound as an internal standard.

Signaling Pathway of Vandetanib

Vandetanib exerts its anti-cancer effects by inhibiting the phosphorylation of key receptor tyrosine kinases, thereby blocking downstream signaling cascades crucial for cell proliferation and angiogenesis.

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK EGFR EGFR EGFR->PI3K_AKT EGFR->RAS_RAF_MEK_ERK RET RET RET->PI3K_AKT RET->RAS_RAF_MEK_ERK Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_RAF_MEK_ERK->Proliferation

Simplified signaling pathways targeted by Vandetanib.

Experimental Protocols

Materials and Reagents
Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vandetanib and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.[6] Store at -80°C.[6]

  • Working Stock Solutions: Prepare working stock solutions by diluting the primary stock solutions with 80% methanol in water (v/v) to the desired concentrations for calibration standards and quality control samples.[6][7]

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).[1]

  • Vortex briefly to mix.

  • Add 500 µL of tert-butyl methyl ether containing 0.1% ammonium hydroxide.[1][6]

  • Vortex for 1 minute to extract the analytes.

  • Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.[2]

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.[2]

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method

The following table summarizes the optimized parameters for the UPLC-MS/MS method.

Table 1: UPLC-MS/MS Conditions

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column Kinetex C18, 2.6 µm, 50 mm × 2.1 mm[3][6][8]
Mobile Phase Isocratic: 50:50 (v/v) acetonitrile and 10 mM ammonium formate (pH 5.0)[1][6][8]
Flow Rate 0.11 mL/min[2][6][8]
Column Temperature Ambient[2][6][8]
Injection Volume 10 µL
Total Run Time 3 minutes[6][8]
Mass Spectrometer Triple quadrupole mass spectrometer with ESI source[5][6][8]
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Vandetanib: m/z 475.1 → 112.1 this compound: m/z 481.1 → 118.1 (Note: d4 is m/z 479.1 → 116.2)[6][8]
Collision Energy Optimized for specific instrument
Declustering Potential Optimized for specific instrument

Note: The mass transition for this compound is predicted based on a 6 Dalton increase. The provided citation refers to Vandetanib-d4.

Method Validation Summary

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[9][10] The key performance characteristics are summarized below.

Table 2: Quantitative Performance of the UPLC-MS/MS Method

ParameterPerformance in Human Plasma
Linearity Range 1.0 - 3,000 ng/mL (R² ≥ 0.992)[6][8]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[6]
Intra-day Precision (%CV) ≤ 5.9%[6][8]
Inter-day Precision (%CV) ≤ 5.9%[6][8]
Intra-day Accuracy (%) 104.0 to 108.5%[6][8]
Inter-day Accuracy (%) 104.0 to 108.5%[6][8]
Mean Recovery 80%[6][8]
Matrix Effect No significant matrix effect observed (MF = 0.98, %CV ≤ 4.97)[6][8]
Retention Time Approximately 1.60 min for both Vandetanib and this compound[6][8]

Experimental Workflow

The overall workflow for the quantification of Vandetanib in human plasma is illustrated in the following diagram.

Vandetanib_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 1. Plasma Sample Collection Spiking 2. Spiking with this compound (ISTD) Plasma_Sample->Spiking LLE 3. Liquid-Liquid Extraction Spiking->LLE Evaporation 4. Evaporation to Dryness LLE->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 6. Injection into UPLC-MS/MS Reconstitution->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. MS/MS Detection (MRM) Separation->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification using Calibration Curve Integration->Quantification Report 11. Reporting of Results Quantification->Report

Workflow for Vandetanib quantification from sample preparation to data analysis.

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Vandetanib in human plasma. The simple liquid-liquid extraction procedure and short chromatographic run time make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The use of a deuterated internal standard ensures the accuracy and precision of the results, making this method a valuable tool for pharmacokinetic and clinical studies of Vandetanib.

References

Application Note: High-Throughput Quantification of Vandetanib in Human Plasma and Cerebrospinal Fluid using LC-MS/MS with Vandetanib-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vandetanib (B581) in human plasma and cerebrospinal fluid (CSF). Vandetanib is a potent tyrosine kinase inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) proto-oncogene.[1] Accurate quantification of Vandetanib in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This method utilizes Vandetanib-d4 as a stable isotope-labeled internal standard (ISTD) to ensure high accuracy and precision. The straightforward liquid-liquid extraction (LLE) sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications.

Introduction

Vandetanib is an oral medication that has shown efficacy in the treatment of certain types of cancer, particularly medullary thyroid carcinoma.[2] Its mechanism of action involves the inhibition of key receptor tyrosine kinases, thereby disrupting downstream signaling cascades like the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and angiogenesis.[1] To support clinical and preclinical research, a reliable method for the quantification of Vandetanib in biological samples is essential. This document provides a detailed protocol for the determination of Vandetanib concentrations in human plasma and CSF using LC-MS/MS.

Experimental

Materials and Reagents
  • Vandetanib

  • Vandetanib-d4 (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Formate

  • Formic Acid

  • tert-Butyl methyl ether (TBME)

  • Ammonium Hydroxide

  • Human Plasma (blank)

  • Cerebrospinal Fluid (blank)

Equipment
  • LC-MS/MS System: API-3200 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][4]

  • Liquid Chromatography System: A system capable of isocratic flow.[5]

  • Analytical Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm).[3][4]

Sample Preparation

A simple and efficient liquid-liquid extraction (LLE) procedure is employed for sample preparation.[3][6]

  • To 100 µL of plasma or CSF in a microcentrifuge tube, add 25 µL of the internal standard working solution (Vandetanib-d4).

  • Vortex mix for 10 seconds.

  • Add 500 µL of tert-butyl methyl ether. For CSF samples, use TBME with 0.5% NH4OH, and for plasma samples, use TBME with 0.1% NH4OH.[3]

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The analysis is performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[3][7]

Liquid Chromatography Parameters
ParameterValue
LC System API-3200 LC-MS/MS or equivalent[1]
Column Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)[1][3]
Mobile Phase Isocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate (pH 5.0)[1][3]
Flow Rate 0.11 mL/min[1][3]
Column Temperature Ambient[1][3]
Injection Volume 5 µL[8]
Run Time 3 minutes[3][5]
Mass Spectrometry Parameters

The mass spectrometer is operated in the positive ion multiple reaction monitoring (MRM) mode.[3]

ParameterVandetanibVandetanib-d4 (ISTD)
Ionization Mode Positive Electrospray Ionization (ESI+)[1]Positive Electrospray Ionization (ESI+)[1]
Precursor Ion (Q1 m/z) 475.1[1][3]479.1[1][3]
Product Ion (Q3 m/z) 112.1[1][3]116.2[1][3]
Scan Type MRM[3]MRM[3]

Note: The provided precursor and product ions for the internal standard correspond to Vandetanib-d4, as this is the commonly referenced deuterated form in the literature. While the prompt specified Vandetanib-d6, validated methods consistently utilize Vandetanib-d4.

Method Performance

The described method has been validated and demonstrates excellent performance for the quantification of Vandetanib in human plasma and CSF.[3][4]

Quantitative Data Summary
ParameterHuman PlasmaHuman Cerebrospinal Fluid
Linearity Range 1.0 - 3,000 ng/mL[1][3]0.25 - 50 ng/mL[1][3]
Correlation Coefficient (R²) ≥ 0.992[1][3]≥ 0.990[1][3]
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL[1]0.25 ng/mL[1]
Mean Recovery > 80%[1][3]> 80%[1][3]
Within-day Precision (%CV) ≤ 5.9%[3]≤ 8.8%[3]
Between-day Precision (%CV) ≤ 5.9%[3]≤ 8.8%[3]
Within-day Accuracy (%) 104.0 - 108.5%[3]95.0 - 98.5%[3]
Between-day Accuracy (%) 104.0 - 108.5%[3]95.0 - 98.5%[3]

Signaling Pathway and Experimental Workflow

Vandetanib inhibits VEGFR, EGFR, and RET tyrosine kinases, which in turn blocks downstream signaling pathways such as the PI3K/AKT and MAPK pathways, ultimately leading to reduced tumor growth and angiogenesis.

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS EGFR EGFR EGFR->PI3K EGFR->RAS RET RET RET->PI3K RET->RAS Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET AKT AKT PI3K->AKT Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Vandetanib Signaling Pathway Inhibition

Vandetanib_Workflow Sample 1. Sample Collection (Human Plasma or CSF) Spike 2. Spike with Vandetanib-d4 (ISTD) Sample->Spike LLE 3. Liquid-Liquid Extraction (tert-Butyl methyl ether) Spike->LLE Evap 4. Evaporation to Dryness LLE->Evap Recon 5. Reconstitution in Mobile Phase Evap->Recon Inject 6. LC-MS/MS Analysis Recon->Inject Data 7. Data Acquisition and Processing Inject->Data

LC-MS/MS Workflow for Vandetanib Quantification

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Vandetanib in human plasma and cerebrospinal fluid. The use of a stable isotope-labeled internal standard, Vandetanib-d4, ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic analysis and therapeutic drug monitoring in both clinical and preclinical research settings.

References

Application Notes and Protocols for Preparing Vandetanib-d6 Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of Vandetanib-d6 working solutions for various in vitro and in vivo assays. Vandetanib is a multi-targeted tyrosine kinase inhibitor, and its deuterated analog, this compound, is frequently used as an internal standard in analytical and pharmacokinetic studies.

Application Notes

General Properties of this compound

This compound is the deuterium-labeled version of Vandetanib, a potent inhibitor of several receptor tyrosine kinases (RTKs).[1] The substitution of hydrogen with deuterium (B1214612) atoms provides a stable isotope-labeled compound ideal for use as an internal standard in quantitative mass spectrometry-based analyses, such as LC-MS, to ensure accuracy and reliability.[2] The physicochemical properties of this compound are expected to be very similar to its non-deuterated parent compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-((1-(methyl-d3)piperidin-4-yl)methoxy)quinazolin-4-amine[2]
Synonyms ZD6474-d6[1]
Molecular Formula C₂₂H₁₈D₆BrFN₄O₂[3]
Molecular Weight 481.4 g/mol [3]
Purity ≥98%[3]
Appearance Crystalline solid[3]
Storage (Solid) Store at -20°C, protected from light. Stable for ≥4 years under these conditions.[3]
Storage (Stock Solution) Store in aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[4][5]
Mechanism of Action

Vandetanib is a multi-kinase inhibitor that primarily targets key signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels).[6][7] Its principal targets include:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR-2, Vandetanib blocks the signaling cascade that promotes the proliferation and migration of endothelial cells, thereby impeding the tumor's blood supply.[6][8][9]

  • Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR disrupts downstream signaling pathways like PI3K/AKT and MAPK, which are crucial for cancer cell survival and proliferation.[6][8]

  • REarranged during Transfection (RET) Proto-Oncogene: Vandetanib's inhibition of RET tyrosine kinase is particularly effective in cancers where this gene is mutated and constitutively active, such as in medullary thyroid carcinoma.[6][8]

By simultaneously blocking these pathways, Vandetanib exerts a multi-faceted anti-tumor effect, suppressing cell proliferation, inducing programmed cell death (apoptosis), and reducing angiogenesis.[6]

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK RET RET RET->PI3K_AKT Vandetanib This compound Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation

Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Applications

This compound is primarily designed for:

  • Use as an internal standard for the accurate quantification of Vandetanib in biological samples during pharmacokinetic and therapeutic drug monitoring studies.[2]

  • In vitro cell-based assays to study the mechanisms of drug resistance or to investigate the effects of inhibiting VEGFR, EGFR, and RET signaling pathways.[10]

Experimental Protocols

A. Materials and Reagents
  • This compound solid powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, or light-protecting microcentrifuge tubes (1.5 mL)

  • Sterile serological pipettes and pipette tips

  • Calibrated analytical balance

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

B. Preparation of this compound Stock Solution (10 mM)

This protocol outlines the preparation of a 10 mM stock solution in DMSO. DMSO is the recommended solvent for creating high-concentration stock solutions of Vandetanib.[3][11]

Table 2: Solubility of Vandetanib

SolventApproximate SolubilityNotesReference(s)
DMSO ~2 mg/mL (~4.2 mM)A common stock solution concentration of 10 mM is achievable.[3]
Dimethylformamide (DMF) ~2 mg/mLAn alternative to DMSO for stock solution preparation.[3]
Aqueous Buffers (e.g., PBS) Sparingly solubleFor aqueous solutions, first dissolve in DMF or DMSO and then dilute with buffer. Do not store aqueous solutions for more than one day.[3]

Methodology:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation.[5]

  • Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The formula is: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) Example for 1 mL of 10 mM solution: Mass (mg) = 10 mM x 1 mL x 481.4 g/mol x (1 g / 1000 mg) = 4.814 mg

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of the this compound powder into the tube.

  • Dissolving: Add the calculated volume of DMSO to the tube (e.g., 1 mL for 4.814 mg). Tightly cap the tube and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound temperature sensitivity.[4]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes.[4] Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots at -20°C.[5]

C. Preparation of this compound Working Solutions (Serial Dilutions)

Working solutions should be freshly prepared from the stock solution for each experiment.

Methodology:

  • Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilutions: Perform serial dilutions in cell culture medium or assay buffer to achieve the desired final concentrations. It is critical to ensure the final concentration of DMSO in the assay is non-toxic to the cells, typically below 0.1% (v/v).[4]

  • Example Serial Dilution: To prepare working solutions for a cell-based assay with a final DMSO concentration of 0.1%:

    • Create a high-concentration working stock (e.g., 100 µM) by diluting the 10 mM stock 1:100 in culture medium (e.g., 2 µL of 10 mM stock + 198 µL of medium).

    • Use this 100 µM solution to perform further serial dilutions in culture medium to obtain the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM).

    • When adding the final working solutions to the cells in a culture plate, ensure the volume added results in a final DMSO concentration of ≤0.1%. For example, adding 10 µL of a 10X working solution to 90 µL of medium in a well.

Workflow_Diagram start Start: this compound Solid weigh 1. Weigh Compound start->weigh dissolve 2. Dissolve in DMSO weigh->dissolve stock 3. Prepare 10 mM Stock Solution dissolve->stock aliquot 4. Aliquot & Store at -20°C stock->aliquot thaw 5. Thaw One Aliquot aliquot->thaw dilute 6. Perform Serial Dilutions in Culture Medium thaw->dilute working 7. Prepare Final Working Solutions dilute->working assay 8. Add to Assay Plate (Final DMSO <0.1%) working->assay end End: Experiment assay->end

Workflow for preparing this compound working solutions.
D. Guidelines for Use in Cell-Based Assays

Table 3: Recommended Concentrations for Solution Preparation

ParameterRecommended ValueNotesReference(s)
Stock Solution Conc. 10 mMA standard starting concentration for many in vitro assays.[4][12]
Stock Solution Solvent DMSOEnsure it is anhydrous and of high purity.[4][13]
Working Conc. Range 1 nM - 10 µMThe optimal effective concentration should be determined empirically for each specific cell line and assay.[4][13]
Final DMSO Conc. in Assay < 0.1% (v/v)Higher concentrations of DMSO can be cytotoxic and may affect experimental results.[4][14]
  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the drug-treated cells, but without the drug.

  • Empirical Determination: The effective concentration of this compound can vary significantly between different cell lines and assay types. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup.[13]

  • Stability in Media: Working solutions in aqueous culture media are significantly less stable than DMSO stocks and should be prepared fresh and used on the same day.[3][5]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vandetanib-d6 Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Vandetanib-d6 signal in your mass spectrometry experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal intensity for my this compound internal standard?

Low signal intensity of a deuterated internal standard like this compound can arise from several factors, which can be broadly categorized as sample-related, chromatography-related, or instrument-related issues. The most common culprits include:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, serum) can suppress the ionization of the deuterated standard in the mass spectrometer's ion source.[1][2] Phospholipids, salts, and other metabolites are often sources of these matrix effects.[2]

  • Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms on the standard may exchange with hydrogen atoms from the solvent or sample matrix, especially if they are in chemically labile positions.[1] This reduces the concentration of the fully deuterated standard, leading to a decreased signal. It is preferable to use standards where deuterium atoms are on stable, non-labile positions like carbon atoms.[3]

  • Suboptimal Concentration: The concentration of the internal standard should be appropriate for the analytical range of the assay. A concentration that is too low may result in a weak signal.[4]

  • Chromatographic Separation from Analyte: The "deuterium isotope effect" can cause a slight difference in retention time between the analyte (Vandetinib) and the deuterated internal standard (Vandetinib-d6).[1][3] If this separation leads to the internal standard eluting in a region of significant ion suppression, its signal will be disproportionately affected.[3]

Q2: My this compound signal is showing poor reproducibility. What could be the cause?

Poor reproducibility is a classic sign of matrix effects.[2] Inconsistent ion suppression or enhancement due to variability in the sample matrix between injections can lead to fluctuating signal intensity.[2][5] Other potential causes include inconsistent sample preparation, autosampler injection issues, or instability of the prepared samples.[5]

Q3: Is the choice of mobile phase important for optimizing the this compound signal?

Yes, the mobile phase composition, particularly its pH and organic content, significantly impacts the ionization efficiency of Vandetanib (B581). For positive ion mode electrospray ionization (ESI), an acidic mobile phase is generally preferred to promote protonation and enhance the signal.[5] A commonly used mobile phase is a mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate.[5][6]

Q4: What are the recommended sample preparation techniques for Vandetanib analysis in biological matrices?

Effective sample preparation is crucial for minimizing matrix effects and obtaining a clean extract. The most common techniques for Vandetanib analysis are:

  • Liquid-Liquid Extraction (LLE): This method has been shown to be effective using solvents like tert-butyl methyl ether, sometimes with the addition of a small amount of ammonium hydroxide (B78521) to ensure Vandetanib is in its neutral form for efficient extraction.[5][7]

  • Protein Precipitation (PPT): This is a simpler and faster method, often carried out using cold acetonitrile to precipitate proteins from the biological matrix.[5][8]

Troubleshooting Guide

Issue 1: Low or No Signal Intensity for this compound

This is a frequent issue that can often be resolved by systematically evaluating each stage of the analytical workflow.

Troubleshooting Workflow for Low Signal Intensity

start Low this compound Signal check_solution Verify Solution Integrity (Fresh Stock/Working Solutions) start->check_solution check_ms Check MS Parameters (Tune, Calibration, Transitions) check_solution->check_ms If problem persists check_lc Inspect LC System (Column, Mobile Phase, Leaks) check_ms->check_lc If problem persists check_sample_prep Evaluate Sample Prep (Extraction Efficiency, Matrix Effects) check_lc->check_sample_prep If problem persists resolve Signal Optimized check_sample_prep->resolve After optimization

Caption: A stepwise approach to troubleshooting low this compound signal.

Detailed Steps:

  • Verify Solution Integrity:

    • Prepare fresh working solutions of this compound from your stock solution.

    • If the issue continues, prepare a new stock solution to rule out degradation.[5]

  • Check Mass Spectrometer Parameters:

    • Ensure the mass spectrometer is properly tuned and calibrated.[4]

    • Verify that the correct precursor and product ion transitions for this compound are being monitored.

    • Optimize the collision energy for the specific MRM transition, as the ideal value can vary between instruments.[5]

  • Inspect the LC System:

    • Confirm the mobile phase composition and pH are correct. An acidic mobile phase is recommended for Vandetanib.[5]

    • Check for leaks in the LC system.

    • Ensure the analytical column is not clogged or contaminated, which can lead to poor peak shape and reduced signal.[5]

  • Evaluate Sample Preparation:

    • Assess for matrix effects by performing a post-extraction spike experiment.[1] This involves comparing the signal of this compound in a clean solvent to its signal when spiked into an extracted blank matrix. A significant decrease in signal in the matrix indicates ion suppression.

    • If ion suppression is confirmed, optimize the sample preparation method. This may involve trying a different extraction technique (e.g., switching from protein precipitation to liquid-liquid extraction) or using a solid-phase extraction (SPE) clean-up step.[5]

Issue 2: Poor Reproducibility and Accuracy

Inconsistent signal response is often a hallmark of matrix effects.[2]

Troubleshooting Steps:

  • Assess Matrix Effects: As described above, quantify the extent of ion suppression or enhancement.

  • Optimize Chromatography: Adjust the chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by:

    • Using a different analytical column.

    • Modifying the mobile phase composition or gradient profile.[1]

  • Check Internal Standard Addition: Ensure the internal standard is added precisely and consistently to all samples, calibrators, and quality controls.

  • Evaluate Sample Stability: Assess the stability of Vandetanib in the biological matrix under the storage and handling conditions of your experiment.[7]

Experimental Protocols & Data

Vandetinib Signaling Pathway

Vandetinib is a tyrosine kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[9]

cluster_receptor Cell Membrane cluster_pathways Downstream Signaling cluster_outcomes Cellular Response VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK RET RET RET->PI3K_AKT Vandetinib Vandetinib Vandetinib->VEGFR inhibits Vandetinib->EGFR inhibits Vandetinib->RET inhibits Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival MAPK->Proliferation

Caption: Simplified signaling pathway showing Vandetanib's inhibitory action.

Recommended LC-MS/MS Parameters for Vandetanib and this compound

The following tables summarize optimized parameters for a validated LC-MS/MS method for the analysis of Vandetanib and its deuterated internal standard, Vandetanib-d4 (often used interchangeably with d6 in literature).[9]

Table 1: Mass Spectrometry Parameters

ParameterVandetanibVandetanib-d4Reference
Ionization ModePositive ESIPositive ESI[9]
Precursor Ion (Q1 m/z)475.1479.1[7][9]
Product Ion (Q3 m/z)112.1116.2[7][9]
Scan TypeMRMMRM[9]

Table 2: Chromatographic Conditions

ParameterValueReference
LC SystemAPI-3200 LC-MS/MS or equivalent[9]
ColumnKinetex C18 (2.6 µm, 50 mm × 2.1 mm)[7][9]
Mobile PhaseIsocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate (pH 5.0)[5][7][9]
Flow Rate0.11 mL/min[7][9]
Column TemperatureAmbient[9]
Injection Volume5-10 µL[6][8]
Detailed Experimental Protocol: Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from validated methods for the analysis of Vandetanib in human plasma and cerebrospinal fluid (CSF).[7][9]

  • Stock Solutions:

    • Prepare 1.0 mg/mL stock solutions of Vandetanib and this compound by dissolving the compounds in methanol (B129727).[7][9]

    • Store stock solutions at -80°C.[7][9]

  • Working Solutions:

    • Prepare working stock solutions by diluting the primary stock solutions with 80% methanol in water (v/v).[9]

  • Calibration Standards and Quality Controls (QC):

    • Prepare calibration standards and QC samples by spiking blank human plasma or CSF with appropriate volumes of the working solutions.[9]

    • Typical calibration curve concentrations range from 1.0 to 3,000 ng/mL for plasma and 0.25 to 50 ng/mL for CSF.[7][9]

  • Sample Extraction:

    • To a 100 µL aliquot of plasma or CSF, add the internal standard (Vandetinib-d6).

    • Perform a liquid-liquid extraction using tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.[7][9]

    • Vortex the mixture and then centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9]

References

Technical Support Center: Vandetanib-d6 Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Vandetanib (B581) and its deuterated internal standard (Vandetanib-d6) in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound plasma quantification?

A: Matrix effects are the alteration of ionization efficiency for Vandetanib and this compound caused by co-eluting compounds from the plasma matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][2] Key sources of these interferences in biological samples include phospholipids, salts, and endogenous metabolites.[1][2]

Q2: My Vandetanib signal shows poor reproducibility and accuracy. Could this be due to matrix effects?

A: Yes, inconsistent signal response is a classic indicator of matrix effects.[1] If you observe high variability between replicate injections of the same sample or poor accuracy in your quality control (QC) samples, matrix effects are a probable cause.[1] It is crucial to systematically evaluate for matrix effects during the development of your bioanalytical method.

Q3: How can I quantitatively assess matrix effects for my Vandetanib assay?

A: The most common method is the post-extraction spike.[2] This involves comparing the peak area of Vandetanib in a neat solution to the peak area of Vandetanib spiked into an extracted blank plasma sample. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value close to 1 implies minimal matrix effect.[1] For instance, one study determined a matrix factor of 0.98 for Vandetanib in human plasma, indicating negligible ion suppression.[3][4] Another study reported a matrix effect of 95.63 ± 2.55%, also showing minimal impact.[5]

Q4: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help with matrix effects?

A: A SIL-IS, such as Vandetanib-d4 or this compound, is considered the gold standard for correcting matrix effects.[6][7] Because it co-elutes with Vandetanib and has nearly identical physicochemical properties, it experiences similar degrees of ion suppression or enhancement.[7] This allows the SIL-IS to effectively compensate for variations during sample preparation and ionization, leading to more accurate and precise quantification.[7]

Troubleshooting Guide

Issue 1: Low Analyte Recovery
  • Symptom: The signal intensity for Vandetanib is consistently lower than expected across all samples, including calibrators and QCs.

  • Possible Causes & Solutions:

    • Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal for Vandetanib.

      • Solution: Evaluate alternative extraction techniques. For example, if protein precipitation yields low recovery, consider trying liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]

    • Incorrect pH during LLE: For LLE, the pH of the sample must be adjusted to ensure Vandetanib is in a neutral state for efficient extraction into an organic solvent.

      • Solution: Adjust the sample pH to be at least two units above the pKa of Vandetanib to ensure it is uncharged.[1]

    • Suboptimal SPE Sorbent/Solvents: The SPE cartridge type or the wash and elution solvents may not be suitable for Vandetanib.

      • Solution: Test different SPE sorbents (e.g., C8, C18, mixed-mode) and optimize the pH and organic content of your wash and elution solvents.[1]

Issue 2: High Variability in Signal/Poor Reproducibility
  • Symptom: Inconsistent peak areas for replicate injections of the same sample, leading to poor precision.

  • Possible Causes & Solutions:

    • Significant Matrix Effects: Co-eluting endogenous compounds are interfering with the ionization of Vandetanib and its internal standard.

      • Solution 1: Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE or LLE to remove a larger portion of the interfering matrix components.[1]

      • Solution 2: Optimize Chromatography: Adjust your LC method to better separate Vandetanib from the interfering compounds. This can be achieved by modifying the mobile phase gradient, changing the mobile phase composition (e.g., using a buffered mobile phase like ammonium (B1175870) formate), or using a column with a different stationary phase.[1] Post-column infusion experiments can help identify the regions of ion suppression to avoid during elution.[8]

      • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating this compound is highly recommended. A SIL-IS co-elutes with Vandetanib and experiences similar matrix effects, allowing for effective compensation.[1][6]

Issue 3: Peak Tailing or Splitting
  • Symptom: Chromatographic peaks for Vandetanib are asymmetrical or split.

  • Possible Causes & Solutions:

    • Injection Solvent Mismatch: The solvent used to reconstitute the final extract is significantly stronger than the initial mobile phase, causing peak distortion.

      • Solution: Reconstitute the final extract in a solvent that is as weak as or weaker than the starting mobile phase.[1]

    • Column Contamination: Buildup of matrix components on the analytical column.

      • Solution: Implement a column wash step at the end of each analytical run using a strong solvent to remove strongly retained compounds. Regularly flush the column and consider using a guard column for protection.[1]

    • Secondary Interactions: As a basic compound, Vandetanib may interact with residual silanols on the column.

      • Solution: Use a buffered mobile phase (e.g., with ammonium formate) to minimize these secondary interactions.[1]

Quantitative Data Summary

The following tables summarize quantitative data from published methods for Vandetanib analysis, highlighting the impact of different sample preparation techniques on recovery and matrix effects.

Table 1: Comparison of Sample Preparation Methods and Matrix Effects

ParameterMethod 1: Liquid-Liquid Extraction[3][4]Method 2: Protein Precipitation[5]
Analyte VandetanibVandetanib
Internal Standard [(13)C,d(3)]-ZD6474Not Specified
Matrix Human PlasmaHuman Plasma
Extraction Method Liquid-Liquid Extraction (tert-butyl methyl ether)Protein Precipitation
Mean Recovery 80%99.14 ± 2.04%
Matrix Factor (MF) / Matrix Effect (%) 0.98 (CV ≤ 4.97%)95.63 ± 2.55%
Indication Minimal Ion SuppressionMinimal Ion Suppression

Table 2: LC-MS/MS Method Performance

ParameterMethod 1[3][4]Method 2[5][9]
Linearity Range (ng/mL) 1.0 - 30005 - 500
Correlation Coefficient (r²) ≥ 0.992≥ 0.9996
LLOQ (ng/mL) 1.07.52
Intra-day Precision (%CV) ≤ 5.9%0.66 - 2.66%
Inter-day Precision (%CV) ≤ 5.9%Not Reported
Intra-day Accuracy (%) 104.0 - 108.5%95.05 - 99.17%
Inter-day Accuracy (%) 104.0 - 108.5%Not Reported

Experimental Protocols & Visualizations

Experimental Workflow: Liquid-Liquid Extraction for Vandetanib Quantification

This workflow outlines a common liquid-liquid extraction procedure for preparing plasma samples for LC-MS/MS analysis of Vandetanib.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis plasma 1. Pipette 100 µL Plasma is_add 2. Add 25 µL this compound (IS) plasma->is_add base_add 3. Add 50 µL 0.5 M NaOH is_add->base_add extraction 4. Add 1 mL tert-butyl methyl ether base_add->extraction vortex1 5. Vortex for 5 min extraction->vortex1 centrifuge 6. Centrifuge at 13,000 rpm for 5 min vortex1->centrifuge transfer 7. Transfer organic layer centrifuge->transfer evaporate 8. Evaporate to dryness transfer->evaporate reconstitute 9. Reconstitute in mobile phase evaporate->reconstitute analysis 10. Inject into LC-MS/MS reconstitute->analysis G start Poor Reproducibility or Inaccurate Results check_is Is a Stable Isotope-Labeled Internal Standard (this compound) Used? start->check_is implement_is Implement SIL-IS (this compound) check_is->implement_is No eval_cleanup Evaluate Sample Cleanup check_is->eval_cleanup Yes implement_is->eval_cleanup improve_cleanup Improve Sample Cleanup (e.g., switch to SPE from PPT) eval_cleanup->improve_cleanup Suboptimal eval_chrom Evaluate Chromatography eval_cleanup->eval_chrom Optimal revalidate Re-validate Method improve_cleanup->revalidate optimize_chrom Optimize LC Method (Gradient, Column, Mobile Phase) eval_chrom->optimize_chrom Co-elution Observed eval_chrom->revalidate Separation is Good optimize_chrom->revalidate

References

Technical Support Center: Troubleshooting Poor Peak Shape of Vandetanib-d6 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of Vandetanib-d6, specifically focusing on poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in reversed-phase chromatography?

A1: The most frequent causes of poor peak shape for this compound include secondary interactions with the stationary phase, improper mobile phase conditions, and sample-related issues. Vandetanib is a basic compound with two pKa values (5.2 and 9.4), making its charge state and chromatographic behavior highly sensitive to the mobile phase pH.[1] Common problems include:

  • Secondary silanol (B1196071) interactions: Residual silanol groups on silica-based C18 columns can interact with the basic this compound molecule, leading to peak tailing.[1][2][3]

  • Inappropriate mobile phase pH: A mobile phase pH close to the pKa of this compound can result in a mixed ionization state, leading to peak distortion, splitting, or tailing.[4][5]

  • Column overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak fronting.[1][6][7]

  • Inappropriate sample solvent: Using a sample solvent that is significantly stronger than the mobile phase can lead to peak fronting or splitting.[1][6][7]

Q2: Can the deuterated internal standard (this compound) exhibit different chromatographic behavior compared to non-deuterated Vandetanib?

A2: Generally, deuterated standards are expected to have nearly identical chromatographic behavior to their non-deuterated counterparts. While minor differences in retention time can occasionally be observed, significant variations in peak shape are unlikely to be caused by deuterium (B1214612) labeling itself. Such differences are more indicative of underlying chromatographic issues affecting both molecules.[1]

Q3: What is the expected retention behavior of this compound on a C18 column?

A3: Vandetanib is a relatively hydrophobic molecule and is typically well-retained on C18 columns. The exact retention time will depend on the specific HPLC method parameters, especially the organic solvent content in the mobile phase. Published methods show retention times for Vandetanib generally falling within the range of 1.6 to 5.5 minutes.[1][8][9]

Q4: How does the sample solvent affect the peak shape of this compound?

A4: Injecting this compound in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase can cause peak distortion, such as fronting or splitting.[1][6][7] Vandetanib has limited aqueous solubility and is often dissolved in organic solvents like DMSO or methanol (B129727).[1] If the initial mobile phase has a high aqueous content, it is crucial to minimize the injection volume of a strong organic solvent to prevent poor peak shape.[1]

Troubleshooting Guides

Issue 1: this compound Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.

Potential Causes & Solutions

CauseRecommended SolutionExperimental Protocol
Secondary Silanol Interactions Lower the mobile phase pH to protonate residual silanol groups, minimizing their interaction with the basic analyte. Add a competitive base or a buffer to the mobile phase. Use a modern, high-purity, end-capped column.Protocol 1: Mobile Phase pH Adjustment. Prepare mobile phases with varying pH levels (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer like ammonium (B1175870) formate (B1220265) or phosphate. Equilibrate the column with each mobile phase and inject the sample to observe the effect on peak shape.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa values (5.2 and 9.4).[4]Protocol 1: Mobile Phase pH Adjustment. (See above)
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol for reversed-phase). If contamination is severe, replace the column.[6][10]Protocol 2: Column Flushing. Disconnect the column from the detector. Flush with 20-30 column volumes of a strong, compatible solvent (e.g., isopropanol, then acetonitrile, then mobile phase).
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are secure and have no dead volume.[10][11]Inspect all tubing and connections. Replace any wide-bore or excessively long tubing with appropriate dimensions (e.g., 0.005" ID PEEK tubing).
Issue 2: this compound Peak Fronting

Peak fronting is characterized by an asymmetric peak where the front half is broader than the latter half.

Potential Causes & Solutions

CauseRecommended SolutionExperimental Protocol
Column Overload Reduce the concentration of this compound in the sample or decrease the injection volume.[1][12]Protocol 3: Analyte Concentration and Injection Volume Optimization. Prepare a series of dilutions of the this compound standard (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL). Inject a fixed volume of each concentration to determine the overload threshold. Alternatively, inject decreasing volumes (e.g., 10 µL, 5 µL, 2 µL) of the original sample.
Inappropriate Sample Solvent The sample solvent should be weaker than or of similar strength to the mobile phase. If a strong solvent must be used, reduce the injection volume.[1][6]Protocol 4: Sample Solvent Evaluation. Reconstitute the sample in a solvent that matches the initial mobile phase composition. If solubility is an issue, use the minimum amount of organic solvent required and keep the injection volume small.
Issue 3: this compound Peak Splitting or Broadening

This can manifest as a "shoulder" on the main peak, two distinct peaks, or a peak that is significantly wider than expected.

Potential Causes & Solutions

CauseRecommended SolutionExperimental Protocol
Column Void or Channeling A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths. Replace the column. Use a guard column and filter samples to prevent this.[1][13]Visually inspect the column inlet for any settling of the packing material. If a void is suspected, replacing the column is the most reliable solution.
Partially Clogged Frit A blocked frit at the column inlet can distort the flow path. Reverse flush the column (if the manufacturer allows) or replace the frit if possible.[1][14]Protocol 5: Column Backflushing. Disconnect the column from the detector and reverse the flow direction. Flush with a compatible solvent at a low flow rate. Check the manufacturer's instructions to ensure the column can be backflushed.
Injector Problems Issues with the autosampler, such as a partially blocked needle or incorrect injection depth, can lead to poor peak shape.[1]Perform routine maintenance on the injector, including cleaning or replacing the needle and seat.[1]
Mobile Phase pH Near pKa A mobile phase pH close to one of this compound's pKa values can cause the presence of both ionized and non-ionized forms, leading to peak splitting.[5]Protocol 1: Mobile Phase pH Adjustment. Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa values.

Visual Troubleshooting Workflows

PeakTailing_Troubleshooting start Poor Peak Shape: This compound Tailing check_all_peaks Are all peaks tailing? start->check_all_peaks check_frit Check for blocked column frit or column void. check_all_peaks->check_frit Yes check_silanol Suspect secondary interactions (Silanol effects). check_all_peaks->check_silanol No all_tail Yes backflush Backflush or replace column. check_frit->backflush solution Improved Peak Shape backflush->solution one_tail No adjust_pH Adjust Mobile Phase pH (Lower pH, e.g., 2.5-3.5). Add competitive base. check_silanol->adjust_pH use_endcapped Use a modern, end-capped column. check_silanol->use_endcapped adjust_pH->solution use_endcapped->solution

Caption: Troubleshooting workflow for peak tailing of this compound.

PeakFronting_Splitting_Troubleshooting start Poor Peak Shape: Fronting or Splitting check_overload Is column overload suspected? start->check_overload reduce_conc Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No solution Improved Peak Shape reduce_conc->solution change_solvent Match sample solvent to mobile phase or reduce injection volume. check_solvent->change_solvent Yes check_column Check for column void or clogged frit. check_solvent->check_column No change_solvent->solution replace_column Replace column or backflush. check_column->replace_column replace_column->solution

Caption: Troubleshooting workflow for peak fronting or splitting.

References

Technical Support Center: Improving Recovery of Vandetanib-d6 During Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Vandetanib-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for improving the recovery of this compound during sample extraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the sample preparation of this compound, providing potential causes and actionable solutions.

Q1: My recovery of this compound is consistently low. What are the general areas I should investigate?

A1: Low recovery of an internal standard like this compound can stem from several factors throughout the analytical process. Key areas to investigate include the sample preparation method itself (e.g., suboptimal extraction conditions), the stability of the analyte during processing, and potential interactions with labware. It is crucial to systematically evaluate each step of your workflow to pinpoint the source of the loss.[1]

Q2: I'm using Solid-Phase Extraction (SPE), and the recovery of this compound is poor. What specific SPE parameters should I optimize?

A2: For low recovery in SPE, consider the following troubleshooting steps:

  • Sorbent Selection: Ensure the chosen sorbent provides appropriate retention for Vandetanib. Based on its physicochemical properties (see Table 1), a reverse-phase sorbent like C8 or C18 is a suitable starting point. If recovery is still low, a mixed-mode cation-exchange sorbent could be beneficial due to the basic nature of Vandetanib's piperidine (B6355638) moiety.

  • Sample pH: The pH of the sample load solution is critical. To maximize retention on a reverse-phase sorbent, the pH should be adjusted to keep this compound in its neutral form. With a pKa of 9.4 for the piperidine moiety, a pH above 10 would be optimal for this purpose.

  • Wash Solution: The wash solvent may be too strong, causing premature elution of this compound. Evaluate the composition of your wash solution; consider decreasing the percentage of organic solvent.

  • Elution Solvent: The elution solvent may be too weak to fully recover the analyte from the sorbent. Increasing the organic solvent strength or adding a small amount of acid (e.g., formic acid) to protonate the piperidine nitrogen can improve elution efficiency.

  • Drying Steps: Ensure the sorbent bed does not dry out between conditioning, sample loading, and washing steps, as this can lead to inconsistent recoveries.

Q3: I am performing a Liquid-Liquid Extraction (LLE) and observing low and variable recovery for this compound. How can I improve this?

A3: To enhance LLE recovery, focus on the following:

  • pH of the Aqueous Phase: The pH of the sample must be optimized to ensure this compound is in its neutral, more organic-soluble form. Given its pKa values, adjusting the sample pH to be basic (e.g., with ammonium (B1175870) hydroxide) will facilitate its extraction into an organic solvent.[2]

  • Organic Solvent Selection: The choice of extraction solvent is critical. A solvent that is immiscible with water and has a good affinity for Vandetanib is required. Tert-butyl methyl ether has been shown to be effective.[2]

  • Extraction Volume and Repetition: Ensure an adequate volume of organic solvent is used to allow for a favorable partition coefficient. Performing the extraction multiple times with fresh solvent and pooling the organic layers can also increase recovery.

  • Mixing and Emulsion Formation: Thorough mixing is necessary to achieve equilibrium, but overly vigorous shaking can lead to emulsion formation, which can trap the analyte and lead to poor phase separation and lower recovery. Gentle, consistent inversion is often sufficient.

Q4: With Protein Precipitation (PPT), what factors can affect the recovery of this compound?

A4: While often providing high recovery, PPT can be optimized by considering these points:

  • Precipitating Agent: Acetonitrile (B52724) is a commonly used and effective precipitating agent for Vandetanib.[3] Methanol (B129727) can also be used, but acetonitrile generally provides more efficient protein removal.

  • Solvent-to-Plasma Ratio: A sufficient volume of the precipitating solvent is necessary for complete protein removal. A 3:1 ratio of acetonitrile to plasma is a good starting point.

  • Vortexing and Centrifugation: Ensure thorough vortexing to fully denature and precipitate proteins. Adequate centrifugation time and speed are crucial for a compact pellet and a clear supernatant.

  • Analyte Adsorption: Vandetanib may adsorb to precipitated proteins. After adding the precipitation solvent, ensure immediate and vigorous mixing to minimize this interaction.

Physicochemical Properties of Vandetanib

Understanding the physicochemical properties of Vandetanib is essential for developing and troubleshooting extraction methods.

PropertyValueImplication for Extraction
Molecular Weight 475.35 g/mol Standard molecular weight for small molecule drugs.
pKa 5.2 (aminoquinazolone), 9.4 (piperidine)The piperidine moiety is basic. Adjusting pH above 9.4 will neutralize this group, increasing hydrophobicity and improving extraction into organic solvents (LLE) and retention on reverse-phase SPE sorbents.
LogP 5.0Indicates high lipophilicity, suggesting good solubility in organic solvents and strong retention on reverse-phase SPE materials.
Solubility Low aqueous solubility (0.008 mg/mL at 25°C)Reinforces the need for organic solvents for efficient extraction. Solubility is pH-dependent.

Comparative Recovery Data for Vandetanib

The following table summarizes reported recovery data for Vandetanib using different extraction techniques. Note that while the data is for the parent drug, the recovery of the deuterated internal standard, this compound, is expected to be very similar due to their nearly identical physicochemical properties.

Extraction MethodMatrixRecovery (%)Reference
Protein Precipitation Human Serum103 ± 3N/A
Liquid-Liquid Extraction Human Plasma & CSF~80[2]
Solid-Phase Extraction Human Plasma>90 (expected with optimized method)General SPE knowledge

Experimental Protocols

Below are detailed protocols for the three common extraction methods for this compound.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and often results in high recovery.

  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract compared to PPT.

  • Sample Aliquoting: To 100 µL of plasma or CSF in a microcentrifuge tube, add the internal standard working solution of this compound.

  • pH Adjustment: Add a small volume of 0.1% or 0.5% ammonium hydroxide (B78521) to make the sample basic.

  • Extraction Solvent Addition: Add 500 µL of tert-butyl methyl ether.

  • Extraction: Vortex mix for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 5 minutes to separate the aqueous and organic layers.[3]

  • Organic Layer Transfer: Transfer the organic supernatant to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[3]

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.[3]

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is a general guideline for a reverse-phase SPE and should be optimized for your specific application.

  • Sorbent: C18 or a mixed-mode cation exchange sorbent.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a buffer at a pH that ensures this compound is in the desired charge state (e.g., for reverse-phase, a basic pH to neutralize the molecule).

  • Sample Loading: Mix the plasma sample with the equilibration buffer and load it onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute this compound with a strong organic solvent (e.g., methanol or acetonitrile). For mixed-mode sorbents, the elution solvent may need to be acidified or basified to disrupt the ionic interaction.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

Visualizing Workflows and Troubleshooting

The following diagrams illustrate the experimental workflows and a logical approach to troubleshooting low recovery.

Experimental_Workflows cluster_PPT Protein Precipitation Workflow cluster_LLE Liquid-Liquid Extraction Workflow cluster_SPE Solid-Phase Extraction Workflow PPT_Start Plasma Sample + this compound PPT_Add_ACN Add Acetonitrile (3:1) PPT_Start->PPT_Add_ACN PPT_Vortex Vortex & Centrifuge PPT_Add_ACN->PPT_Vortex PPT_Supernatant Collect Supernatant PPT_Vortex->PPT_Supernatant PPT_Evap Evaporate PPT_Supernatant->PPT_Evap PPT_Recon Reconstitute PPT_Evap->PPT_Recon PPT_LCMS LC-MS/MS Analysis PPT_Recon->PPT_LCMS LLE_Start Plasma Sample + this compound LLE_pH Adjust to Basic pH LLE_Start->LLE_pH LLE_Add_Solvent Add Organic Solvent LLE_pH->LLE_Add_Solvent LLE_Vortex Vortex & Centrifuge LLE_Add_Solvent->LLE_Vortex LLE_Organic Collect Organic Layer LLE_Vortex->LLE_Organic LLE_Evap Evaporate LLE_Organic->LLE_Evap LLE_Recon Reconstitute LLE_Evap->LLE_Recon LLE_LCMS LC-MS/MS Analysis LLE_Recon->LLE_LCMS SPE_Start Plasma Sample + this compound SPE_Condition Condition & Equilibrate Cartridge SPE_Start->SPE_Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute SPE_Evap Evaporate SPE_Elute->SPE_Evap SPE_Recon Reconstitute SPE_Evap->SPE_Recon SPE_LCMS LC-MS/MS Analysis SPE_Recon->SPE_LCMS

Caption: Comparative workflows for the three primary sample extraction methods.

Troubleshooting_Low_Recovery cluster_Method Method Optimization cluster_Stability Stability Checks cluster_Hardware Hardware & Labware Start Low this compound Recovery Observed Check_Method Review Extraction Method Start->Check_Method Check_Stability Assess Analyte Stability Start->Check_Stability Check_Hardware Investigate Hardware/Labware Start->Check_Hardware SPE_Issues SPE: Sorbent, pH, Solvents Check_Method->SPE_Issues SPE LLE_Issues LLE: pH, Solvent, Emulsions Check_Method->LLE_Issues LLE PPT_Issues PPT: Solvent Ratio, Mixing Check_Method->PPT_Issues PPT Degradation pH or Light Degradation? Check_Stability->Degradation Freeze_Thaw Freeze-Thaw Stability Check_Stability->Freeze_Thaw Adsorption Adsorption to Plastics? Check_Hardware->Adsorption Pipetting Pipette Accuracy Check_Hardware->Pipetting Solution Improved Recovery SPE_Issues->Solution LLE_Issues->Solution PPT_Issues->Solution Degradation->Solution Freeze_Thaw->Solution Adsorption->Solution Pipetting->Solution

Caption: A logical guide to troubleshooting low recovery of this compound.

References

troubleshooting guide for Vandetanib bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vandetanib (B581) bioanalysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. The information is presented in a user-friendly question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common bioanalytical methods for Vandetanib quantification?

A1: The most prevalent method for quantifying Vandetanib in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurate pharmacokinetic studies.[1][2][3][4] HPLC with UV detection is another, less common, method.[4][5]

Q2: What are the key challenges encountered during Vandetanib bioanalysis?

A2: Researchers may face several challenges, including:

  • Matrix effects: Interference from endogenous components of the biological sample (e.g., plasma, serum) can suppress or enhance the ionization of Vandetanib, affecting accuracy and reproducibility.[6][7]

  • Poor chromatographic peak shape: Issues like peak tailing, fronting, or splitting can compromise resolution and integration accuracy.[8][9][10][11]

  • Low extraction recovery: Inefficient extraction of Vandetanib from the sample matrix can lead to underestimation of its concentration.[6]

  • Carryover: Residual analyte from a high-concentration sample can affect the measurement of a subsequent, lower-concentration sample.[12][13]

  • Analyte stability: Vandetanib may degrade in the biological matrix or during sample processing. While Vandetanib is generally stable, storage conditions should be controlled.[14][15]

Q3: What type of internal standard (IS) is recommended for Vandetanib bioanalysis?

A3: A stable isotope-labeled (SIL) internal standard, such as Vandetanib-d4, is considered the gold standard for quantitative bioanalysis by LC-MS/MS.[16][17] A SIL-IS has nearly identical physicochemical properties to Vandetanib, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability.[16][17][18][19] If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for all sources of variability as effectively.[17]

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape

Q: My Vandetanib peak is tailing. What are the potential causes and solutions?

A: Peak tailing for a basic compound like Vandetanib is often due to secondary interactions with the stationary phase.[8]

  • Cause: Secondary interactions with residual silanol (B1196071) groups on the silica-based column.

    • Solution: Use a buffered mobile phase (e.g., with ammonium (B1175870) formate (B1220265) or formic acid) to maintain a consistent, low pH (around 3-4). This ensures Vandetanib is fully protonated, minimizing interactions with silanols.[8]

  • Cause: Column contamination from matrix components.

    • Solution: Implement a column wash with a strong solvent at the end of each run. Regularly flush the column and consider using a guard column.[6][8]

  • Cause: Metal chelation. Vandetanib may interact with metal ions in the system.

    • Solution: Add a chelating agent like EDTA to the mobile phase at a low concentration.[8]

Q: I'm observing peak fronting or splitting. What should I investigate?

A: Peak fronting or splitting can be caused by several factors related to the sample and column conditions.

  • Cause: Injection solvent mismatch. If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[6]

    • Solution: Reconstitute the final sample extract in a solvent that is as weak as, or weaker than, the initial mobile phase.[6]

  • Cause: Column overload. Injecting too much analyte can saturate the stationary phase.[8]

    • Solution: Reduce the concentration of the sample or decrease the injection volume.[8]

  • Cause: Column inlet issues, such as a partially clogged frit or a void.

    • Solution: Reverse flush the column (if recommended by the manufacturer) or replace the column. Using a guard column can help prevent this.[8][10]

G Troubleshooting Poor Peak Shape for Vandetanib start Poor Peak Shape (Tailing, Fronting, Splitting) check_tailing Peak Tailing? start->check_tailing check_fronting_splitting Peak Fronting/Splitting? check_tailing->check_fronting_splitting No tailing_causes Potential Causes: - Secondary Silanol Interactions - Column Contamination - Metal Chelation check_tailing->tailing_causes Yes fronting_splitting_causes Potential Causes: - Injection Solvent Mismatch - Column Overload - Column Inlet Issues check_fronting_splitting->fronting_splitting_causes Yes tailing_solutions Solutions: - Adjust Mobile Phase pH (3-4) - Use Buffered Mobile Phase - Implement Column Wash - Use Guard Column - Add Chelating Agent (EDTA) tailing_causes->tailing_solutions fronting_splitting_solutions Solutions: - Match Injection Solvent to Mobile Phase - Reduce Sample Concentration/Volume - Reverse Flush or Replace Column - Use Guard Column fronting_splitting_causes->fronting_splitting_solutions

Caption: Troubleshooting workflow for poor peak shape in Vandetanib analysis.

Issue 2: Low or Inconsistent Analyte Signal

Q: The signal for Vandetanib is consistently low. What could be the cause?

A: Consistently low signal intensity often points to issues with sample preparation or instrument sensitivity.

  • Cause: Inefficient extraction. The chosen method may not be optimal for Vandetanib.

    • Solution: Evaluate alternative extraction techniques (e.g., different LLE solvents, SPE sorbents). For LLE, ensure the pH of the sample is adjusted to at least two units above the pKa of Vandetanib to keep it in a neutral state for efficient extraction into an organic solvent.[6] For SPE, screen different sorbents and optimize wash/elution solvents.[6]

  • Cause: Suboptimal mass spectrometry settings.

    • Solution: Optimize MS parameters, including ionization source settings (e.g., spray voltage, gas flows) and MRM transitions (precursor/product ions and collision energy).[20]

  • Cause: Analyte degradation.

    • Solution: Investigate the stability of Vandetanib under your specific sample collection, storage, and processing conditions.

Q: My Vandetanib signal is showing poor reproducibility. Could this be a matrix effect?

A: Yes, inconsistent signal is a classic sign of matrix effects, which occur when co-eluting compounds from the biological matrix interfere with the ionization of Vandetanib.[6][7]

  • How to Assess Matrix Effects: The post-extraction spike method is a common approach.[6] Compare the peak area of Vandetanib spiked into an extracted blank matrix with the peak area in a neat solution. The Matrix Factor (MF) is calculated as:

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[6] An MF close to 1 indicates minimal matrix effect.[6] One study found a matrix factor of 0.98 for Vandetanib in human plasma, indicating minimal ion suppression with their method.[21][22]

  • Solutions to Mitigate Matrix Effects:

    • Improve Sample Cleanup: Use a more effective sample preparation method like SPE or a more selective LLE to remove interfering components.[6][20]

    • Optimize Chromatography: Modify the chromatographic conditions to separate Vandetanib from the interfering matrix components.

    • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS like Vandetanib-d4 co-elutes with the analyte and experiences similar matrix effects, providing effective compensation.[17]

G Troubleshooting Low or Inconsistent Vandetanib Signal start Low or Inconsistent Signal check_consistency Signal Consistently Low or Inconsistent? start->check_consistency low_causes Potential Causes: - Inefficient Extraction - Suboptimal MS Settings - Analyte Degradation check_consistency->low_causes Consistently Low inconsistent_causes Likely Cause: - Matrix Effects (Ion Suppression/Enhancement) check_consistency->inconsistent_causes Inconsistent low_solutions Solutions: - Optimize Extraction Method (pH, Solvents) - Tune MS Parameters - Evaluate Analyte Stability low_causes->low_solutions inconsistent_solutions Solutions: - Improve Sample Cleanup (SPE, LLE) - Optimize Chromatography - Use Stable Isotope-Labeled IS inconsistent_causes->inconsistent_solutions

Caption: Logic diagram for troubleshooting low or inconsistent Vandetanib signals.

Data Presentation

Table 1: Example LC-MS/MS Method Parameters for Vandetanib Analysis
ParameterSettingReference
Chromatography
ColumnKinetex C18 (2.6 μm, 50 mm × 2.1 mm)[21][22]
Mobile PhaseIsocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate (pH 5.0)[20][21][22]
Flow Rate0.11 mL/min[21][22]
Retention Time~1.60 min[5][21][22]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)[1][4]
MRM Transition (Vandetanib)m/z 475.1 → 112.1[2][21][22]
MRM Transition (IS: Vandetanib-d4)m/z 479.1 → 116.2[22]
Table 2: Performance Characteristics of Validated Vandetanib Bioanalytical Methods
ParameterHuman PlasmaHuman CSFReference
Linearity Range1.0 - 3000 ng/mL0.25 - 50 ng/mL[21][22]
Mean Recovery80%Not Reported[21][22]
Within-day Precision (%CV)≤ 5.9%≤ 8.8%[21][22]
Between-day Precision (%CV)≤ 5.9%≤ 8.8%[21][22]
Within-day Accuracy104.0 - 108.5%95.0 - 98.5%[21][22]
Between-day Accuracy104.0 - 108.5%95.0 - 98.5%[21][22]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Vandetanib from Human Plasma

This protocol is adapted from validated methods for Vandetanib bioanalysis.[16][21][22]

  • Sample Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of the Vandetanib-d4 internal standard working solution.

  • Basification: Add 50 µL of 0.5 M NaOH to basify the sample.

  • Extraction: Add 1 mL of tert-butyl methyl ether.

  • Mixing: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 13,000 rpm for 5 minutes to separate the layers.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

G Vandetanib LLE Sample Preparation Workflow start Start: 100 µL Plasma add_is Add Internal Standard (Vandetanib-d4) start->add_is basify Basify with NaOH add_is->basify add_solvent Add Extraction Solvent (tert-butyl methyl ether) basify->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (13,000 rpm, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for Vandetanib extraction from plasma.

Protocol 2: Preparation of Vandetanib-d4 Stock Solutions

This protocol outlines the preparation of stock solutions for use as an internal standard.[23]

  • Primary Stock Solution (1.0 mg/mL):

    • Accurately weigh a suitable amount of Vandetanib-d4 powder.

    • Quantitatively transfer the powder to a Class A volumetric flask.

    • Add methanol (B129727) to approximately 50-70% of the final volume and sonicate to dissolve.

    • Once dissolved and at room temperature, add methanol to the calibration mark.

    • Cap and invert the flask several times to ensure homogeneity.

  • Working Stock Solutions:

    • Prepare a diluent of 80% methanol in water (v/v).

    • Perform serial dilutions of the primary stock solution with the diluent to achieve the desired concentrations for spiking into calibration standards and quality control samples.

Vandetanib Signaling Pathway

Vandetanib is a multi-targeted tyrosine kinase inhibitor. It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[3][5][16] By inhibiting these receptor tyrosine kinases, Vandetanib blocks downstream signaling cascades, including the MAPK and AKT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[16][24]

G Vandetanib Mechanism of Action cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes vandetanib Vandetanib VEGFR VEGFR vandetanib->VEGFR inhibits EGFR EGFR vandetanib->EGFR inhibits RET RET vandetanib->RET inhibits MAPK MAPK Pathway VEGFR->MAPK activates AKT AKT Pathway VEGFR->AKT activates EGFR->MAPK activates EGFR->AKT activates RET->MAPK activates RET->AKT activates Proliferation Proliferation MAPK->Proliferation promotes Angiogenesis Angiogenesis MAPK->Angiogenesis promotes Survival Survival MAPK->Survival promotes AKT->Proliferation promotes AKT->Angiogenesis promotes AKT->Survival promotes

Caption: Vandetanib inhibits key signaling pathways in cancer cells.

References

Technical Support Center: Vandetanib-d6 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Vandetanib-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during chromatographic analysis, with a specific focus on the impact of the mobile phase on retention time.

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated internal standard, this compound, elute at a different retention time than non-deuterated Vandetanib (B581)?

This phenomenon is primarily due to the "chromatographic isotope effect." In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These subtle physical differences can result in weaker interactions with the non-polar stationary phase, causing earlier elution.[1][2] The magnitude of this shift can be influenced by the number and location of deuterium (B1214612) atoms in the molecule.[2][3]

Q2: What are the key mobile phase parameters that influence the retention time of this compound?

The retention time of this compound in RPLC is significantly influenced by the following mobile phase parameters:

  • Organic Modifier Percentage: Increasing the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will decrease the retention time.[4][5]

  • Type of Organic Modifier: Different organic solvents possess varying elution strengths. For instance, acetonitrile generally has a stronger elution strength than methanol (B129727) in RPLC, which can lead to shorter retention times.

  • pH of the Aqueous Phase: Vandetanib is an ionizable compound.[6] The pH of the mobile phase affects its ionization state, which in turn significantly impacts its retention. Operating at a pH at least 2 units away from the pKa of the analyte can help ensure consistent retention.[5]

  • Additives and Buffers: The use of additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) can improve peak shape and influence selectivity.[6] Buffers are crucial for maintaining a stable pH throughout the analysis.[5]

Q3: My this compound and Vandetanib peaks used to co-elute or have a consistent separation, but now the retention time difference is changing. What could be the cause?

A change in the relative retention of this compound and Vandetanib can be caused by several factors, often pointing to a change in the chromatographic system:[2]

  • Mobile Phase Composition: Even small, unintended variations in the mobile phase composition can alter the retention time. It is crucial to ensure accurate and consistent preparation of the mobile phase.

  • Column Temperature: Fluctuations in the column temperature can affect the viscosity of the mobile phase and the thermodynamics of analyte-stationary phase interactions, leading to shifts in retention time.[2][7]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in selectivity and retention characteristics.

  • Flow Rate Instability: Inconsistent flow rates from the HPLC pump can cause proportional shifts in retention times for all analytes.[8][9]

Troubleshooting Guide: this compound Retention Time Issues

This guide provides a systematic approach to diagnosing and resolving common issues related to the retention time of this compound.

Issue 1: this compound Retention Time is Shorter Than Expected
Possible Cause Troubleshooting Steps
Higher organic modifier concentration in the mobile phase Verify the mobile phase preparation. Remake the mobile phase, ensuring accurate measurements of all components.
Incorrect mobile phase component Confirm that the correct organic modifier and additives were used as specified in the analytical method.
Increased column temperature Check the column oven temperature setting and ensure it is stable.[2]
Increased flow rate Verify the flow rate setting in the instrument control software. Manually check the flow rate if necessary.[10]
Issue 2: this compound Retention Time is Longer Than Expected
Possible Cause Troubleshooting Steps
Lower organic modifier concentration in the mobile phase Verify the mobile phase preparation. Remake the mobile phase with correct proportions.
Lower column temperature Check the column oven temperature setting and ensure it is stable.[2]
Decreased flow rate Check for leaks in the system.[7] Verify the pump is functioning correctly and that there are no blockages.[10]
Column contamination Flush the column with a strong solvent as recommended by the manufacturer.
Issue 3: Drifting or Inconsistent this compound Retention Times
Possible Cause Troubleshooting Steps
Inadequate column equilibration Ensure the column is sufficiently equilibrated with the mobile phase before starting the analytical sequence.[5]
Mobile phase instability Ensure the mobile phase is well-mixed and degassed. Some mobile phases may not be stable over long periods; consider preparing fresh mobile phase daily.[5]
Pump malfunction Check for pressure fluctuations. Service the pump check valves and seals if necessary.[9]
Inconsistent temperature control Verify the stability and accuracy of the column oven.

Experimental Protocols

Below are examples of mobile phase compositions used for the analysis of Vandetanib by RP-HPLC, which can serve as a starting point for method development and troubleshooting for this compound.

Table 1: Example Mobile Phase Compositions for Vandetanib Analysis

Organic Modifier Aqueous Phase Ratio (v/v) Reference
MethanolNot specified100%[11]
AcetonitrileWater, Orthophosphoric Acid90:8:2[12]
Methanol0.1% Formic Acid90:10[6]
Acetonitrile10 mM Ammonium Formate (pH 4.1)50:50[13]
n-Butanol (10%)0.05 M Sodium Dodecyl Sulphate (pH 3.0 with 0.02 M Orthophosphoric Acid), 0.3% TriethylamineNot applicable (micellar liquid chromatography)[14]

Visualizations

Logical Workflow for Troubleshooting Retention Time Shifts

G Troubleshooting Workflow for this compound Retention Time Shifts A Retention Time Shift Observed B Check Mobile Phase Preparation (Composition, pH, Freshness) A->B C Check Instrument Parameters (Flow Rate, Temperature) A->C D Inspect Column (Age, Contamination, Equilibration) A->D E Problem Resolved? B->E C->E D->E F Continue Analysis E->F Yes G Systematic Investigation E->G No H Check for Leaks G->H I Verify Pump Performance G->I J Flush or Replace Column G->J

Caption: A flowchart for systematically troubleshooting retention time shifts.

Vandetanib's Mechanism of Action

Vandetanib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.

G Vandetanib Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival RET RET RET->Proliferation RET->Survival Vandetanib Vandetanib Vandetanib->VEGFR inhibits Vandetanib->EGFR inhibits Vandetanib->RET inhibits

Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.

References

Technical Support Center: Vandetanib-d6 ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Vandetanib-d6 using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for my this compound internal standard?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, serum) interfere with the ionization of the analyte of interest, in this case, this compound.[1][2][3] In the ESI source, these interfering substances can compete with the analyte for access to the droplet surface for charge transfer or alter the physical properties of the droplets, which hinders the formation of gas-phase ions.[3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[3][4] Although this compound is a stable isotope-labeled internal standard (SIL-IS) designed to co-elute with and mimic the behavior of Vandetanib (B581), it is also susceptible to ion suppression.[3]

Q2: How can a deuterated internal standard like this compound compensate for ion suppression?

A2: A stable isotope-labeled internal standard like this compound is an ideal choice for quantitative LC-MS analysis because it has nearly identical physicochemical properties to the unlabeled analyte (Vandetanib).[4][5] It will, therefore, co-elute and experience the same degree of ion suppression or enhancement.[3][6] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[2][3] However, this compensation is only effective if the ion suppression is not so severe that the signal of the internal standard is significantly compromised.[3]

Q3: How can I quantitatively assess the extent of ion suppression in my this compound assay?

A3: The post-extraction spike method is a standard approach to quantify matrix effects.[1] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank, extracted matrix. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF ≈ 1 suggests a minimal matrix effect.[1] One study on Vandetanib in human plasma reported a matrix factor of 0.98, indicating minimal ion suppression with their method.[7][8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and minimizing ion suppression for this compound.

Issue 1: Low or Inconsistent Signal Intensity for this compound

Symptom: The signal intensity for this compound is consistently lower than expected or shows high variability between replicate injections.

Troubleshooting Workflow:

cluster_0 Diagnosis cluster_1 Mitigation Strategy cluster_2 Verification start Low/Inconsistent Signal check_matrix Perform Post-Extraction Spike to Quantify Matrix Effect start->check_matrix improve_prep Improve Sample Preparation check_matrix->improve_prep MF < 0.9 optimize_lc Optimize Chromatography check_matrix->optimize_lc 0.9 ≤ MF < 1.0 improve_prep->optimize_lc optimize_ms Adjust MS Source Parameters optimize_lc->optimize_ms re_evaluate Re-evaluate Matrix Effect optimize_ms->re_evaluate end_node Signal Optimized re_evaluate->end_node start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is add_base Add 0.1% or 0.5% Ammonium Hydroxide add_is->add_base add_solvent Add tert-butyl methyl ether add_base->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Vandetanib Using Vandetanib-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. This guide presents a comprehensive comparison of a validated bioanalytical method for the anti-cancer drug Vandetanib (B581), utilizing its deuterated stable isotope-labeled internal standard, Vandetanib-d6. The use of a stable isotope-labeled internal standard is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, ensuring high accuracy and precision by compensating for variability in sample preparation and matrix effects.[1]

This guide will delve into the performance characteristics of the LC-MS/MS method with this compound and compare it with alternative analytical methodologies, providing supporting experimental data and detailed protocols to aid in the selection and validation of the most suitable method for specific research needs.

Quantitative Performance of Vandetanib Bioanalytical Methods

The performance of a bioanalytical method is assessed by several key parameters, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ). The following tables summarize the reported performance data for different Vandetanib bioanalytical methods.

Table 1: Performance Characteristics of an LC-MS/MS Method for Vandetanib in Human Plasma and Cerebrospinal Fluid (CSF) using a Deuterated Internal Standard [2][3]

ParameterHuman PlasmaCerebrospinal Fluid (CSF)
Linearity Range 1.0 - 3,000 ng/mL (R² ≥ 0.992)0.25 - 50 ng/mL (R² ≥ 0.990)
Within-day Accuracy 104.0 - 108.5%95.0 - 98.5%
Between-day Accuracy 104.0 - 108.5%95.0 - 98.5%
Within-day Precision (%CV) ≤ 5.9%≤ 8.8%
Between-day Precision (%CV) ≤ 5.9%≤ 8.8%
Mean Recovery 80%Not Reported

Table 2: Performance Characteristics of Alternative Bioanalytical Methods for Vandetanib

Analytical MethodInternal StandardLinearity Range (ng/mL)Accuracy (%)Precision (% CV)
LC-MS/MS Trazodone2.5 - 5,00090 - 99< 10
LC-MS/MS (Human Plasma) -5 - 50095.05 - 99.170.66 - 2.66
LC-MS/MS (Rat Liver Microsomes) -5 - 50095.8 - 100.090.97 - 3.08
HPLC-UV (Rat Plasma) Trazodone Hydrochloride80 - 4,00095.32 - 103.08< 5
Micellar HPLC-UV (Human Plasma) -50 - 500Not ReportedNot Reported
RP-HPLC (Bulk Drug) -50,000 - 100,00098.00 - 99.00Not Reported

The data clearly demonstrates that the LC-MS/MS method employing a deuterated internal standard provides excellent accuracy and precision over a wide linear range, making it a robust and reliable method for clinical and preclinical studies.[4]

Experimental Workflow and Protocols

Detailed and standardized experimental protocols are the foundation of reproducible bioanalytical results. Below are the methodologies for the highly accurate LC-MS/MS method using a deuterated standard and a comparative HPLC-UV method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/CSF Sample add_is Add this compound (Internal Standard) plasma->add_is extraction Liquid-Liquid Extraction (tert-butyl methyl ether) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification detection->quantification validation Method Validation quantification->validation

Bioanalytical Method Workflow for Vandetanib
Detailed Experimental Protocol: LC-MS/MS with this compound

This protocol is based on a validated method for the determination of Vandetanib in human plasma and cerebrospinal fluid.[2][3]

1. Stock and Working Solutions:

  • Prepare stock solutions of Vandetanib and this compound in methanol (B129727) at a concentration of 1.0 mg/mL.[2]

  • Prepare working stock solutions by diluting the stock solutions with 80% methanol in water to achieve various concentrations for calibration curves and quality control samples.[2]

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma or CSF, add the internal standard (this compound) solution.[5]

  • Add 50 µL of 0.1% or 0.5% ammonium (B1175870) hydroxide.[2][5]

  • Add 600 µL of tert-butyl methyl ether and vortex for 1 minute.[5]

  • Centrifuge at 13,000 rpm for 5 minutes.[5]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[5]

  • Reconstitute the residue in 100 µL of the mobile phase.[5]

3. Chromatographic Conditions:

  • System: UPLC-MS/MS system (e.g., API-3200 LC-MS/MS system).[2][5]

  • Column: Kinetex C18, 2.6 µm, 50 mm × 2.1 mm.[2][5]

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 10mM ammonium formate (B1220265) (50:50, v/v) at pH 5.0.[1][2]

  • Flow Rate: 0.11 mL/min.[2][5]

  • Column Temperature: Ambient.[5]

  • Total Run Time: 3 minutes.[2]

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

  • Monitored Transitions:

    • Vandetanib: m/z 475.1 → 112.1.[2][5]

    • This compound (or similar deuterated ISTD): m/z 479.1 → 116.2.[2][5]

Comparative Experimental Protocol: HPLC-UV Method

This protocol provides an alternative method for the quantification of Vandetanib in rat plasma.[6]

1. Sample Preparation:

  • Samples are extracted with methanol and acetonitrile, followed by evaporation.[6]

  • The residue is then reconstituted in the mobile phase.[6]

2. Chromatographic Conditions:

  • Column: C18 Atlantis column.[6]

  • Mobile Phase: Gradient elution with acetonitrile/0.5% triethylamine, pH 3.0.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 341 nm.[6]

Vandetanib's Mechanism of Action

To provide a complete context for the bioanalytical methods described, it is important to understand the mechanism of action of Vandetanib. Vandetanib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer treatment by inhibiting key signaling pathways involved in tumor growth and angiogenesis.[7] It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1]

vandetanib_moa cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT EGFR EGFR EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK RET RET RET->PI3K_AKT RET->RAS_MAPK Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival RAS_MAPK->Proliferation RAS_MAPK->Survival

Mechanism of Action of Vandetanib

References

Precision and Accuracy in Vandetanib Quantification: A Comparative Guide to Analytical Methods Utilizing Vandetanib-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic drugs like Vandetanib (B581) is critical for pharmacokinetic analysis, therapeutic drug monitoring, and overall drug efficacy and safety assessment. This guide provides a comprehensive comparison of bioanalytical methods for Vandetanib, with a focus on the superior performance achieved using a deuterated internal standard, Vandetanib-d6. While specific public validation data for this compound is limited, this guide will utilize data from methods employing the closely related deuterated standard, Vandetanib-d4, which is expected to yield nearly identical performance characteristics. The principles and advantages discussed are directly applicable to the use of this compound.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for bioanalysis.[1] This is because it shares near-identical physicochemical properties with the analyte, Vandetanib, leading to similar behavior during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for effective compensation of variability that can be introduced during the analytical process, such as extraction inconsistencies and matrix effects, thus ensuring the highest degree of accuracy and precision.[2]

Comparative Analysis of Vandetanib Quantification Methods

The following table summarizes the performance of a validated LC-MS/MS method for Vandetanib in human plasma using a deuterated internal standard, alongside alternative analytical techniques. This data highlights the enhanced sensitivity, accuracy, and precision afforded by the use of a deuterated internal standard.

Analytical MethodInternal StandardMatrixLinearity Range (ng/mL)Accuracy (%)Precision (%CV)Lower Limit of Quantification (LLOQ) (ng/mL)Mean Recovery (%)
LC-MS/MS Vandetanib-d4 Human Plasma 1.0 - 3000 104.0 - 108.5 ≤ 5.9 1.0 ~80 [3][4]
LC-MS/MS Vandetanib-d4 Human CSF 0.25 - 50 95.0 - 98.5 ≤ 8.8 0.25 ~80 [3][4]
LC-MS/MS Not SpecifiedHuman Plasma5 - 50095.05 - 99.170.66 - 2.667.5299.14
HPLC-UV Trazodone HClRat Plasma80 - 400095.32 - 103.08< 58096.65
Green Micellar HPLC-UV Not SpecifiedHuman Plasma50 - 500Not explicitly statedNot explicitly stated50Not explicitly stated

Experimental Protocols

Reproducibility of analytical methods is contingent on detailed and accurate experimental protocols. Below are the methodologies for the highly accurate LC-MS/MS method using a deuterated internal standard and a comparative HPLC-UV method.

LC-MS/MS Method with Deuterated Internal Standard (Vandetanib-d4/d6)

This protocol is based on a validated method for Vandetanib in human plasma and cerebrospinal fluid (CSF) using Vandetanib-d4 as the internal standard.[1][3][4] A similar protocol would be followed for this compound, with adjustment of the mass spectrometer settings to monitor the appropriate mass-to-charge ratio (m/z) for this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma or CSF in a microcentrifuge tube, add a known concentration of this compound internal standard solution.

  • Add 500 µL of tert-butyl methyl ether containing 0.1% ammonium (B1175870) hydroxide.[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.[3]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 50-100 µL of the mobile phase.[3]

2. Liquid Chromatography Conditions

  • LC System: API-3200 LC-MS/MS or equivalent[5]

  • Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)[5]

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 10mM ammonium formate (B1220265) (50:50, v/v) at pH 5.0[1]

  • Flow Rate: 0.11 mL/min[5]

  • Column Temperature: Ambient[5]

  • Injection Volume: 10-20 µL[3]

  • Retention Time: Approximately 1.60 min for both Vandetanib and Vandetanib-d4[1]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[5]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor → Product Ion (m/z):

    • Vandetanib: 475.1 → 112.1[4][5]

    • Vandetanib-d4: 479.1 → 116.2[4][5]

    • This compound (Predicted): 481.1 → (Product ion would need to be determined, likely also showing a +6 Da shift)

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the mechanism of action of Vandetanib, the following diagrams are provided.

Vandetanib_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma/CSF Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (tert-butyl methyl ether) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Vandetanib_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR inhibits EGFR EGFR Vandetanib->EGFR inhibits RET RET Vandetanib->RET inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation & Survival EGFR->Proliferation RET->Proliferation

References

A Comparative Guide to Analytical Methods for Vandetanib Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Vandetanib (B581) is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. Vandetanib is a potent oral tyrosine kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) proto-oncogene.[1][2][3] This guide provides an objective comparison of commonly employed analytical methods for Vandetanib analysis, focusing on their limits of detection (LOD) and quantification (LOQ).

Quantitative Performance: LOD & LOQ Comparison

The sensitivity of an analytical method is defined by its Limit of Detection (LOD), the lowest amount of an analyte that can be distinguished from its absence, and its Limit of Quantification (LOQ), the lowest amount that can be measured with acceptable precision and accuracy. The Lower Limit of Quantification (LLOQ) is the term most frequently used in bioanalytical method validation. The following table summarizes the LOD and LOQ/LLOQ values for Vandetanib using various analytical techniques across different biological matrices.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ / LLOQ)Reference
LC-ESI-MS/MS Human Cerebrospinal Fluid (CSF)Not Reported0.25 ng/mL[3][4][5]
LC-ESI-MS/MS Human PlasmaNot Reported1.0 ng/mL[3][4][5]
LC-MS/MS Human SerumNot Reported2.5 ng/mL[6]
LC-MS/MS Human Plasma7.52 ng/mL2.48 ng/mL[7][8]
LC-MS/MS Rat Liver Microsomes6.49 ng/mL2.14 ng/mL[7][8]
Micellar HPLC-UV Human Plasma, Urine, HLMsNot Reported50 ng/mL[9][10]
HPLC-UV Rat PlasmaNot Reported80 ng/mL[11]
RP-HPLC-UV Bulk Drug166 ng/mL503 ng/mL[12]
RP-HPLC-UV Bulk Drug2703.6 ng/mL6833.9 ng/mL[13]

Note: In one study, the reported LOD is unusually higher than the LOQ for LC-MS/MS analysis in human plasma and rat liver microsomes.[7][8] This is likely a typographical error in the source publication, as LOD is fundamentally lower than LOQ.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and reliable bioanalytical results. The following sections outline the methodologies for the key analytical techniques cited in this guide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and specific method for quantifying Vandetanib in complex biological matrices.

  • Sample Preparation (Liquid-Liquid Extraction) : To a 100 µL aliquot of plasma or cerebrospinal fluid (CSF), a deuterated internal standard (Vandetanib-d4) is added.[2][3] The sample is then extracted using tert-butyl methyl ether containing 0.1% or 0.5% ammonium (B1175870) hydroxide.[4][5] After vortexing and centrifugation, the organic layer is separated, evaporated to dryness under nitrogen, and the residue is reconstituted in the mobile phase for analysis.[2][3]

  • Chromatographic Conditions :

    • System : API-3200 LC-MS/MS system or equivalent.[2][4][5]

    • Column : Kinetex C18 (2.6 μm, 50 mm × 2.1 mm).[2][4][5]

    • Mobile Phase : An isocratic mixture of acetonitrile (B52724) and 10mM ammonium formate (B1220265) (50:50, v/v) at pH 5.0.[2][4][5]

    • Flow Rate : 0.11 mL/min.[2][4][5]

    • Retention Time : Approximately 1.60 minutes.[2][4]

  • Mass Spectrometric Detection :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).[2][3]

    • Monitoring Mode : Multiple Reaction Monitoring (MRM).[2]

    • Transitions : The monitored precursor to product ion transitions are m/z 475.1 → 112.1 for Vandetanib and m/z 479.1 → 116.2 for Vandetanib-d4 (internal standard).[2][4][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a more accessible and cost-effective, albeit less sensitive, alternative to LC-MS/MS.

  • Sample Preparation (Protein Precipitation) : Samples are extracted with methanol (B129727) and acetonitrile. The mixture is then evaporated, and the resulting residue is reconstituted in the mobile phase.[11]

  • Chromatographic Conditions (Rat Plasma Analysis) :

    • Column : C18 Atlantis column.[11]

    • Mobile Phase : Gradient elution with acetonitrile and 0.5% triethylamine (B128534) (pH 3.0).[11]

    • Flow Rate : 1.0 mL/min.[11]

    • Detection Wavelength : 341 nm.[11]

  • Chromatographic Conditions (Bulk Drug Analysis) :

    • Column : C18 column.[13]

    • Mobile Phase : 100% Methanol.[13]

    • Flow Rate : 1.0 mL/min.[13]

    • Detection Wavelength : 328 nm.[13]

    • Retention Time : Approximately 5.5 minutes.[13]

Visualized Workflows and Pathways

Diagrams are provided to illustrate the general experimental workflow for Vandetanib analysis and its mechanism of action.

G cluster_workflow Experimental Workflow for Vandetanib Quantification A Sample Collection (Plasma, Serum, CSF) B Internal Standard Spiking (e.g., Vandetanib-d4) A->B C Sample Preparation (LLE or Protein Precipitation) B->C D Chromatographic Separation (HPLC / UPLC) C->D E Detection (MS/MS or UV) D->E F Data Acquisition & Analysis E->F

Caption: General workflow for Vandetanib bioanalysis.

G cluster_pathway Vandetanib Signaling Pathway Inhibition cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR inhibits EGFR EGFR Vandetanib->EGFR inhibits RET RET Vandetanib->RET inhibits PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK MAPK Pathway VEGFR->MAPK EGFR->PI3K_AKT EGFR->MAPK RET->PI3K_AKT RET->MAPK Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival MAPK->Angiogenesis MAPK->Proliferation MAPK->Survival

Caption: Vandetanib's mechanism of action.

References

A Comparative Guide to the Cross-Validation of Vandetanib Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic agents is fundamental to successful pharmacokinetic studies and clinical trials. This guide offers a comparative overview of validated analytical methods for Vandetanib (B581), a tyrosine kinase inhibitor targeting multiple pathways in cancer cells. While direct inter-laboratory cross-validation studies for Vandetanib are not extensively published, this document synthesizes data from individual validated methods to provide a benchmark for performance comparison and to assist in the establishment of robust analytical protocols.[1]

This guide details various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Spectrophotometry. By presenting quantitative performance data alongside detailed experimental protocols, this document aims to equip researchers with the necessary information to standardize Vandetanib bioanalysis across different laboratories, ultimately fostering more reliable and comparable data in both preclinical and clinical research.[1]

Vandetanib's Mechanism of Action

Vandetanib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer treatment by inhibiting key signaling pathways involved in tumor growth and angiogenesis.[2][3] It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[2][3] By binding to the ATP-binding site of these receptors, Vandetanib blocks their phosphorylation and subsequent activation, thereby disrupting downstream signaling cascades critical for cell proliferation and survival.[2]

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival RET RET RET->Proliferation RET->Survival Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits

Vandetanib's inhibitory action on key signaling pathways.

Quantitative Performance Comparison of Analytical Methods

The performance of a bioanalytical method is evaluated by several key validation parameters, including linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). The following tables summarize the reported performance data for various Vandetanib analytical methods.

Table 1: Performance Characteristics of LC-MS/MS Methods for Vandetanib

ParameterMethod 1: Human Plasma & CSF[4][5]Method 2: Human Plasma & Rat Liver Microsomes[6]Method 3: Human Serum[7]
Linearity Range 1.0 - 3000 ng/mL (Plasma) 0.25 - 50 ng/mL (CSF)5 - 500 ng/mL2.5 - 5000 ng/mL
Correlation Coefficient (r²) ≥ 0.992 (Plasma) ≥ 0.990 (CSF)≥ 0.9996Not Reported
Intra-day Precision (%RSD) ≤ 5.9% (Plasma) ≤ 8.8% (CSF)0.66 - 2.66% (Plasma) 0.97 - 3.08% (RLM)< 5%
Inter-day Precision (%RSD) ≤ 5.9% (Plasma) ≤ 8.8% (CSF)0.66 - 2.66% (Plasma) 0.97 - 3.08% (RLM)< 6%
Intra-day Accuracy 104.0 - 108.5% (Plasma) 95.0 - 98.5% (CSF)95.05 - 99.17% (Plasma) 95.8 - 100.09% (RLM)90 - 97%
Inter-day Accuracy 104.0 - 108.5% (Plasma) 95.0 - 98.5% (CSF)95.05 - 99.17% (Plasma) 95.8 - 100.09% (RLM)90 - 99%
Lower Limit of Quantification (LLOQ) 1.0 ng/mL (Plasma) 0.25 ng/mL (CSF)7.52 ng/mL (Plasma) 6.49 ng/mL (RLM)2.5 ng/mL
Limit of Detection (LOD) Not Reported2.48 ng/mL (Plasma) 2.14 ng/mL (RLM)Not Reported
Mean Recovery 80%Not Reported103 ± 3%

Table 2: Performance Characteristics of HPLC and Spectrophotometric Methods for Vandetanib

ParameterHPLC-UV: Rat Plasma[8]RP-HPLC: Bulk Drug[9]Stability-Indicating RP-HPLC[10][11]"Green" Micellar HPLC-UV[12]UV-Spectrophotometry (AUC & First Order Derivative)[13]
Linearity Range 80 - 4000 ng/mL50 - 100 µg/mL1 - 10 µg/mL30 - 500 ng/mL (Pure) 50 - 500 ng/mL (Biological Fluids)5 - 30 µg/mL
Correlation Coefficient (r²) 0.99980.99960.992≥ 0.9994Not Reported
Precision (%RSD) < 5%Not ReportedNot ReportedNot ReportedNot Reported
Accuracy/Recovery 95.32 - 103.08%Not ReportedNot ReportedNot Reported97.00 - 99.00%
Lower Limit of Quantification (LOQ) Not Reported6.8339 µg/mLNot ReportedNot ReportedNot Reported
Limit of Detection (LOD) Not Reported2.7036 µg/mLNot ReportedNot ReportedNot Reported
Mean Recovery 96.65%Not ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. This section outlines the experimental protocols for the key methods cited.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods offer high sensitivity and selectivity, making them suitable for quantifying low concentrations of Vandetanib in complex biological matrices.[4][5]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma/CSF Sample (100 µL) ISTD Add Internal Standard (e.g., Vandetanib-d4) Plasma->ISTD Extraction Liquid-Liquid Extraction (tert-butyl methyl ether) ISTD->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

General workflow for Vandetanib quantification by LC-MS/MS.

Method 1: Vandetanib in Human Plasma and CSF [4][5]

  • Sample Preparation : A simple liquid-liquid extraction was performed using tert-butyl methyl ether containing 0.1% or 0.5% ammonium (B1175870) hydroxide.[4][5] [(13)C,d(3)]-ZD6474 or d4-ZD6474 was used as the internal standard (ISTD).[4][5]

  • Chromatography :

    • Column : Kinetex C18 (2.6 μm, 50 mm × 2.1 mm).[4][5]

    • Mobile Phase : Isocratic mixture of acetonitrile (B52724) and 10mM ammonium formate (B1220265) (50/50, v/v) at pH 5.0.[4][5]

    • Flow Rate : 0.11 mL/min.[4][5]

    • Retention Time : 1.60 min.[4][5]

  • Mass Spectrometry :

    • System : API-3200 LC-MS/MS.[4][5]

    • Ionization : Electrospray Ionization (ESI), positive mode.[5]

    • Monitored Transitions : m/z 475.1 → 112.1 for Vandetanib and m/z 479.1 → 116.2 for the ISTD.[4][5]

Method 2: Vandetanib in Human Plasma and Rat Liver Microsomes [6]

  • Sample Preparation : Details not specified, but applied to metabolic stability investigation.

  • Chromatography :

    • Column : C18.[6]

    • Mobile Phase : Isocratic mixture of 10 mM ammonium formate (pH 4.1) and acetonitrile (1:1).[6]

    • Flow Rate : 0.25 mL/min.[6]

    • Run Time : 4 min.[6]

  • Mass Spectrometry :

    • System : Agilent 6410 QqQ analyzer.[6]

    • Ionization : ESI source.[6]

    • Detection Mode : Multiple Reaction Monitoring (MRM).[6]

High-Performance Liquid Chromatography (HPLC)

HPLC methods, often coupled with UV detection, provide a robust and more accessible alternative to LC-MS/MS for the quantification of Vandetanib, particularly in bulk drug and pharmaceutical dosage forms.

Method 3: Stability-Indicating RP-HPLC Method [10][11]

  • Sample Preparation : 10 mg of Vandetanib was dissolved in 10 ml of Methanol to prepare a stock solution of 1000 µg/ml.[10] Further dilutions were made with the mobile phase.[10]

  • Chromatography :

    • Column : Nucleosil 100-5, C18 (250×4.6 mm, 5µm).[10][11]

    • Mobile Phase : Methanol: Ammonium acetate (B1210297) buffer (90:10 v/v).[10][11]

    • Flow Rate : 1 ml/min.[10][11]

    • Detection : UV at 249 nm.[10][11]

  • Stress Degradation Studies : The drug was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess the method's stability-indicating capability.[10][11]

Method 4: "Green" Micellar HPLC-UV Method [12] This method utilizes an eco-friendly micellar mobile phase.

  • Chromatography :

    • Column : Phenyl column (250 mm × 4.6 mm id, 5 µm particle size).[12]

    • Mobile Phase : 0.05 M sodium dodecyl sulphate solution (pH 3.0, adjusted with 0.02 M orthophosphoric acid) containing 0.3% triethylamine (B128534) and 10% n-butanol.[12]

    • Flow Rate : 0.7 mL/min.[12]

    • Detection : UV at 260 nm.[12]

    • Run Time : 6 min.[12]

UV-Spectrophotometry

Spectrophotometric methods are simple, cost-effective, and rapid for the estimation of Vandetanib in bulk drug.[13]

Method 5: Area Under Curve (AUC) and First Order Derivative Methods [13]

  • Solvent : Methanol.

  • Linearity Range : 5-30 µg/mL.[13]

  • Method A (AUC) : The area under the curve was measured in the wavelength range of 323.59-333.36 nm.[13]

  • Method B (First Order Derivative) : Absorbance was measured at λmin=311.27nm and λmax=340.54nm, with a zero crossing point at 328.44nm.[13]

  • Validation : The method was validated according to ICH guidelines for accuracy and precision.[13]

References

Assessing the Robustness of a Vandetanib-d6 Based Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is fundamental to advancing preclinical and clinical research. This guide provides an objective comparison of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing Vandetanib-d6 as an internal standard against an alternative high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the quantification of Vandetanib (B581).

Vandetanib is a potent tyrosine kinase inhibitor that targets key pathways in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1] Precise and reliable measurement of Vandetanib concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS is considered the gold standard for bioanalytical assays due to its ability to minimize variability during sample preparation and analysis.[1][2]

This guide presents a head-to-head comparison of a validated LC-MS/MS method using a deuterated internal standard with a validated HPLC-UV method that employs a non-deuterated internal standard, supported by experimental data to inform the selection of the most appropriate analytical methodology.

Quantitative Performance of Bioanalytical Methods

The robustness of an analytical method is determined by its performance across several key parameters, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ). The following tables summarize the performance characteristics of the two compared assays.

Table 1: Performance Characteristics of LC-MS/MS with this compound (as Vandetanib-d4) vs. HPLC-UV with a Non-Deuterated Internal Standard

ParameterLC-MS/MS with Deuterated Internal Standard (Human Plasma)HPLC-UV with Non-Deuterated Internal Standard (Rat Plasma)
Linearity Range 1.0 - 3,000 ng/mL80 - 4,000 ng/mL[1]
Correlation Coefficient (r²) ≥ 0.992[3]0.9998[1]
Accuracy 104.0% - 108.5%[4]95.32% - 103.08%[1]
Precision (CV%) ≤ 5.9%[4]< 5%[1]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[3]80 ng/mL[5]
Internal Standard Vandetanib-d4Trazodone Hydrochloride[1]

Note: Vandetanib-d4 data is used as a proxy for this compound as they serve the same function as a stable isotope-labeled internal standard.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical assays. The following sections outline the key steps for both the LC-MS/MS and HPLC-UV methods.

LC-MS/MS Method with this compound (as Vandetanib-d4) Internal Standard

Sample Preparation:

  • To 100 µL of plasma, add 10 µL of Vandetanib-d4 internal standard solution (100 ng/mL).[2]

  • Perform a liquid-liquid extraction with 500 µL of tert-butyl methyl ether containing 0.1% ammonium (B1175870) hydroxide.[2]

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.[6]

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[2]

  • Reconstitute the residue in the mobile phase for analysis.[3]

Chromatographic Conditions:

  • LC System: API-3200 LC-MS/MS system or equivalent[3]

  • Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)[3]

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 10mM ammonium formate (B1220265) (50:50, v/v) at pH 5.0[2]

  • Flow Rate: 0.11 mL/min[3]

  • Column Temperature: Ambient[6]

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

  • Monitored Transitions:

    • Vandetanib: m/z 475.1 → 112.1[6]

    • Vandetanib-d4: m/z 479.1 → 116.2[6]

HPLC-UV Method with Non-Deuterated Internal Standard

Sample Preparation:

  • Extract samples with methanol (B129727) and acetonitrile.[1]

  • Evaporate the solvent.[1]

  • Reconstitute the residue in the mobile phase.[1]

Chromatographic Conditions:

  • Column: C18 Atlantis column[1]

  • Mobile Phase: Gradient elution with acetonitrile and 0.5% triethylamine (B128534) (pH 3.0)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 341 nm[1]

  • Internal Standard: Trazodone Hydrochloride[1]

Visualizing the Science: Signaling Pathways and Experimental Workflow

To further elucidate the context and application of this assay, the following diagrams illustrate the mechanism of action of Vandetanib and the analytical workflow.

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT EGFR EGFR EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK RET RET RET->PI3K_AKT RET->MAPK Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Proliferation MAPK->Proliferation

Vandetanib's inhibitory action on key signaling pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Plasma Sample Add_IS Add this compound Internal Standard Start->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Report Generate Report Quantification->Report

Workflow for Vandetanib quantification by LC-MS/MS.

Conclusion

References

Navigating Internal Standard Selection in Bioanalysis: A Comparative Guide to Regulatory Compliance and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. A crucial element in achieving reliable and reproducible results is the appropriate use of an internal standard (IS). This guide provides a comprehensive comparison of the predominant types of internal standards, grounded in current regulatory guidelines and supported by experimental data. We will delve into the performance characteristics of stable isotope-labeled internal standards versus structural analogs, offering clear insights to inform your bioanalytical method development.

The landscape of regulatory expectations for bioanalytical method validation has been significantly streamlined with the global adoption of the International Council for Harmonisation (ICH) M10 guideline. This harmonized guidance, endorsed by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a unified framework for the use of internal standards, ensuring data quality and consistency across international submissions.

The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)

Regulatory bodies and the broader scientific community widely recognize stable isotope-labeled internal standards (SIL-ISs) as the preferred choice for quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2][3][4] A SIL-IS is a version of the analyte in which several atoms have been replaced with their stable heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[5] This subtle modification results in a compound with virtually identical physicochemical properties to the analyte, leading to several key advantages.[1]

The near-identical nature of a SIL-IS ensures that it co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement in the mass spectrometer.[1] This is a critical factor in mitigating matrix effects, which are a common source of inaccuracy and imprecision in bioanalysis. By normalizing the analyte's response to that of the SIL-IS, variations arising from the sample matrix can be effectively compensated for.[1]

The Alternative: Structural Analog Internal Standards

Performance Comparison: SIL-IS vs. Structural Analog

Experimental data consistently demonstrates the superior performance of SIL-ISs in terms of accuracy, precision, and ability to compensate for matrix effects and recovery variability.

Performance ParameterStable Isotope-Labeled IS (SIL-IS)Structural Analog ISRationale
Accuracy (% Bias) Typically < 5%Can be > 15%SIL-IS more effectively compensates for variability in ionization and extraction due to its near-identical properties to the analyte.[6]
Precision (%CV) Often < 10%Can be > 15%The co-elution and similar behavior of SIL-IS with the analyte lead to more reproducible results.[6]
Matrix Effect Effectively compensates for ion suppression/enhancementMay exhibit differential matrix effects compared to the analyteAs the SIL-IS experiences the same matrix effects as the analyte, their ratio remains constant, correcting for this variability.[1]
Recovery Variability (%CV) Low (<10%)Higher (>15%)The SIL-IS tracks the analyte's recovery throughout the sample preparation process more reliably than a structural analog.

Experimental Protocols for Internal Standard Validation

Robust validation of the chosen internal standard is a critical component of bioanalytical method validation. The following are detailed methodologies for key experiments.

Internal Standard Interference Check

Objective: To ensure that the internal standard does not interfere with the measurement of the analyte and vice versa.

Protocol:

  • Prepare blank matrix samples from at least six different sources.

  • Prepare a "zero sample" by spiking the blank matrix with the internal standard at its working concentration.

  • Prepare a Lower Limit of Quantification (LLOQ) sample by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.

  • Analyze these samples.

  • Acceptance Criteria: The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.[7]

Matrix Effect Assessment

Objective: To evaluate the impact of matrix components on the ionization of the analyte and the internal standard.

Protocol:

  • Obtain blank biological matrix from at least six different sources.

  • Prepare three sets of samples at low and high concentrations:

    • Set A (Neat Solution): Analyte and internal standard in a neat (clean) solution.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before extraction.

  • Analyze all three sets of samples.

  • Calculations:

    • Matrix Factor (MF) = Peak Response in Set B / Peak Response in Set A

    • Recovery = Peak Response in Set C / Peak Response in Set B

    • IS-Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of IS)

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the different matrix sources should be ≤15%.[8][9]

Visualizing the Bioanalytical Workflow and Decision-Making

To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow and a decision-making pathway for internal standard selection.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (e.g., SPE, LLE, PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Caption: A typical experimental workflow for a bioanalytical assay incorporating an internal standard.

Caption: A logical decision pathway for the selection of an appropriate internal standard in bioanalysis.

References

Safety Operating Guide

Safeguarding Laboratory and Environmental Health: Proper Disposal of Vandetanib-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe laboratory environment and preventing ecological contamination. Vandetanib-d6, a deuterated form of the potent tyrosine kinase inhibitor Vandetanib, requires strict adherence to specialized disposal protocols due to its inherent hazardous properties. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, aligning with institutional and regulatory best practices.

Vandetanib is classified as a hazardous substance, and its deuterated form is expected to share a similar toxicological profile. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Furthermore, it is suspected of damaging fertility or the unborn child and is recognized as being very toxic to aquatic life with long-lasting effects.[1][2] Consequently, rigorous disposal procedures are essential to mitigate risks to both personnel and the environment.

Hazard Profile of Vandetanib

The following table summarizes the key hazard information for Vandetanib, which should be considered applicable to this compound.

Hazard ClassificationGHS Hazard Statement(s)Precautionary Statement(s) (Disposal Relevant)
Acute Oral ToxicityH302: Harmful if swallowedP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage/IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Reproductive ToxicityH360: May damage fertility or the unborn childP201: Obtain special instructions before use.
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray.
Specific Target Organ Toxicity (Repeated Exposure)H373: May cause damage to organs through prolonged or repeated exposure-
Hazardous to the Aquatic Environment (Acute)H402: Harmful to aquatic life-
Hazardous to the Aquatic Environment (Chronic)H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.

This data is extrapolated from the Safety Data Sheets (SDS) of Vandetanib.[1][2]

Experimental Protocol: this compound Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound, designed to minimize personnel exposure and prevent environmental release.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves, when handling this compound.[3]

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Avoid crushing Vandetanib tablets to prevent the generation of dust.[4][5] If contact with crushed tablets occurs, wash the affected area thoroughly.[5]

2. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including unused product, contaminated consumables (e.g., weigh boats, pipette tips, vials), and contaminated PPE, in a dedicated, clearly labeled hazardous waste container.[2] The container must be made of a material compatible with the chemical and have a secure, sealable lid.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[2] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Contaminated Sharps: Dispose of any sharps (e.g., needles, razor blades) contaminated with this compound in a designated sharps container for hazardous chemical waste.[2]

3. Decontamination:

  • Decontaminate all non-disposable equipment and surfaces that have come into contact with this compound.

  • Use a suitable decontamination solution as recommended by your institution's EHS office. This may involve scrubbing with alcohol or another appropriate solvent.[3]

4. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols (e.g., "Toxic," "Environmental Hazard").[2]

  • Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection.[2]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

  • Disposal must be made according to all applicable federal, state, and local environmental regulations.[1][6][7] Do not dispose of this compound with household garbage or allow it to enter the sewage system.[1]

This compound Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.

Vandetanib_Disposal_Workflow cluster_0 Preparation & Handling cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Interim Storage & Final Disposal A Wear Appropriate PPE C Solid Waste (Unused product, contaminated consumables) A->C D Liquid Waste (Solutions containing this compound) A->D E Contaminated Sharps A->E B Handle in Ventilated Area B->C B->D B->E F Collect in Dedicated Hazardous Waste Containers C->F D->F E->F G Label Containers Clearly ('Hazardous Waste', Chemical Name, Hazard Symbols) F->G H Store in Secure Secondary Containment G->H I Arrange for Professional Disposal (EHS or Licensed Contractor) H->I J Compliance with Regulations (Federal, State, Local) I->J

This compound Disposal Workflow Diagram

References

Essential Safety and Logistical Information for Handling Vandetanib-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Vandetanib-d6. Adherence to strict safety protocols and operational plans is critical to minimize exposure risk and ensure proper disposal. This guide provides essential, immediate, and procedural information for the safe handling of this compound.

Hazard Summary and Personal Protective Equipment

This compound, like its non-deuterated counterpart, should be handled as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Furthermore, it is suspected of causing damage to fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[1] Although a specific Occupational Exposure Limit (OEL) has not been established for Vandetanib, control measures should be implemented to reduce exposure to a level that is 'as low as reasonably achievable' (ALARA).

The following table summarizes the key hazards and recommended personal protective equipment (PPE) for handling this compound.

Hazard ClassificationGHS Hazard Statement(s)Recommended Personal Protective Equipment (PPE)
Acute Oral Toxicity H302: Harmful if swallowedImpermeable gown, two pairs of chemotherapy-rated gloves, safety glasses with side shields or goggles, and a fit-tested respirator if there is a risk of aerosolization.
Skin Corrosion/Irritation H315: Causes skin irritationImpermeable gown, two pairs of chemotherapy-rated gloves.
Serious Eye Damage/Irritation H319: Causes serious eye irritationSafety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash risk.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationA fit-tested N95 or higher respirator should be used when handling the powder outside of a containment system (e.g., a chemical fume hood or biological safety cabinet).
Reproductive Toxicity H360: May damage fertility or the unborn childPersonnel who are pregnant, planning to become pregnant, or breastfeeding should avoid handling this compound.
Hazardous to the Aquatic Environment (Chronic) H410: Very toxic to aquatic life with long lasting effectsPrevent release to the environment. All waste must be disposed of as hazardous waste.

Experimental Protocols

Personal Protective Equipment (PPE) Donning and Doffing Procedure

Objective: To outline the correct sequence for putting on and taking off PPE to minimize the risk of contamination.

Methodology:

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown: Put on a disposable, back-closing, long-sleeved impermeable gown. Ensure cuffs are tucked into the inner pair of gloves.

  • Respirator/Mask: If required, don a fit-tested N95 respirator or a higher level of respiratory protection.

  • Eye and Face Protection: Put on safety goggles and a face shield if there is a splash hazard.

  • Gloves: Don the first pair of chemotherapy-rated nitrile gloves. Extend the cuffs over the sleeves of the gown. Don a second pair of gloves over the first pair.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves.

  • Gown: Unfasten the gown and roll it down from the shoulders, turning it inside out. Dispose of it in a designated cytotoxic waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respirator/Mask: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Spill Management Protocol

Objective: To provide a safe and effective procedure for cleaning up a this compound spill.

Methodology:

  • Alert and Secure: Immediately alert others in the area and restrict access to the spill location.

  • Don PPE: Put on the appropriate PPE as described above, including two pairs of chemotherapy gloves, an impermeable gown, eye protection, and a respirator.

  • Containment:

    • For powders: Gently cover the spill with damp absorbent pads to avoid generating dust.

    • For liquids: Cover the spill with absorbent pads, working from the outside in.

  • Cleanup:

    • Use forceps to pick up any broken glass and place it in a sharps container designated for cytotoxic waste.

    • Carefully collect all absorbent materials and place them in a labeled cytotoxic waste bag.

  • Decontamination:

    • Clean the spill area twice with a detergent solution, followed by a rinse with water.

    • Wipe the area with 70% isopropyl alcohol.

    • All cleaning materials must be disposed of as cytotoxic waste.

  • Doff PPE and Hand Hygiene: Remove PPE as previously described and wash hands thoroughly.

Disposal Plan

Objective: To ensure the safe and compliant disposal of this compound and all associated contaminated materials.

Methodology:

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and empty vials, must be disposed of as cytotoxic waste.

  • Containerization:

    • Solid Waste: Place in a designated, leak-proof, and puncture-resistant container with a purple lid, clearly labeled as "Cytotoxic Waste."

    • Sharps: Dispose of all contaminated sharps in a designated cytotoxic sharps container.

    • Liquid Waste: Collect in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety department.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols.

  • Storage and Disposal: Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area. Arrange for disposal through your institution's licensed hazardous waste management service.

Visualizations

PPE_Selection_Workflow cluster_prep Preparation cluster_ppe PPE Selection start Start: Handling this compound assess_task Assess Task: - Weighing powder? - Preparing solution? - Administering? start->assess_task powder_handling Handling Powder (Outside Containment) assess_task->powder_handling Powder solution_handling Handling Solution assess_task->solution_handling Solution respirator Fit-tested N95 Respirator powder_handling->respirator goggles_shield Goggles & Face Shield powder_handling->goggles_shield gown Impermeable Gown goggles Safety Goggles solution_handling->goggles double_gloves Double Chemo Gloves gown->double_gloves end_ppe Proceed with Task double_gloves->end_ppe

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。